molecular formula C21H28N2O3 B1155364 (16R)-Dihydrositsirikine CAS No. 6519-26-2

(16R)-Dihydrositsirikine

Cat. No.: B1155364
CAS No.: 6519-26-2
M. Wt: 356.5 g/mol
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Description

(16R)-Dihydrositsirikine is a useful research compound. Its molecular formula is C21H28N2O3 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h4-7,13,16-17,19,22,24H,3,8-12H2,1-2H3/t13-,16-,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOKSUGCIDKRQZ-UHEFJODHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1[C@H](CO)C(=O)OC)NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Activity of (16R)-Dihydrositsirikine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often seek to understand the therapeutic potential of novel natural compounds. (16R)-Dihydrositsirikine, a lesser-known alkaloid, presents a case where specific biological data is notably scarce in publicly accessible scientific literature. This technical guide aims to provide a comprehensive overview of the current, albeit limited, knowledge surrounding this compound and its broader chemical family.

The general pharmacological activities of alkaloids from Catharanthus roseus are diverse and well-documented, encompassing anticancer, antidiabetic, and antimicrobial properties. The renowned anticancer effects of vinca alkaloids like vincristine and vinblastine are attributed to their ability to disrupt microtubule dynamics, which are crucial for cell division. This mechanism of action leads to the arrest of cancer cells in the metaphase of mitosis and subsequent apoptosis. Given the shared biosynthetic origin, it is plausible that this compound could exhibit similar, though not identical, cytotoxic or other biological activities.

Contextual Insights from Related Alkaloids

The study of sitsirikine and its isomers, the parent compounds to this compound, could provide a more direct, albeit still inferred, understanding of its potential biological profile. Research into the broader class of indole alkaloids from Catharanthus roseus continues to uncover novel compounds with therapeutic potential. These investigations often involve detailed phytochemical analysis and a battery of in vitro and in vivo assays to determine biological effects.

Future Research Directions

To elucidate the specific biological activity of this compound, a systematic investigation is required. The logical workflow for such a study is outlined below.

G cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action Studies Isolation Isolation Characterization Characterization Isolation->Characterization Synthesis Synthesis Synthesis->Characterization Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT, XTT assays) Characterization->Cytotoxicity_Screening Cell_Cycle_Analysis Cell Cycle Analysis Cytotoxicity_Screening->Cell_Cycle_Analysis Antimicrobial_Assays Antimicrobial Assays (e.g., MIC, MBC) Enzyme_Inhibition_Assays Enzyme Inhibition Assays (e.g., Kinase, Protease) Apoptosis_Assays Apoptosis Assays Cell_Cycle_Analysis->Apoptosis_Assays Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Apoptosis_Assays->Signaling_Pathway_Analysis

Proposed workflow for investigating the biological activity of this compound.

Conclusion

(16R)-Dihydrositsirikine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(16R)-Dihydrositsirikine is a naturally occurring indole alkaloid belonging to the corynanthe subgroup. First identified in cell suspension cultures of Catharanthus roseus (L.) G. Don, this stereospecific compound has garnered interest within the scientific community for its potential, yet largely unexplored, biological activities. This technical guide provides a detailed overview of the discovery, history, and physicochemical properties of this compound. It also presents generalized experimental protocols for the isolation of related alkaloids from its natural source and fundamental synthetic strategies for indole alkaloids, owing to the absence of specific published protocols for this particular molecule. While quantitative biological data for this compound is not currently available in the public domain, this guide establishes a foundational understanding for researchers aiming to investigate its therapeutic potential.

Discovery and History

This compound was first reported in 1984 by Kohl et al. in the journal Planta Medica.[1][2] The compound was isolated from cell suspension cultures of the Madagascar periwinkle, Catharanthus roseus, a plant renowned for its rich diversity of terpenoid indole alkaloids, including the potent anticancer agents vinblastine and vincristine. The structure of this compound, along with its stereoisomers (16R)-19,20-E-isositsirikine and (16R)-19,20-Z-isositsirikine, was elucidated using spectroscopic data.[1][2]

The biosynthesis of the related compound, (16R)-isositsirikine, was investigated by Scott and colleagues in 1979, who demonstrated its enzymatic conversion from geissoschizine in a cell-free extract of C. roseus callus. This work provided crucial insights into the biosynthetic pathways of sitsirikine-type alkaloids.

Physicochemical Properties

This compound is a stereospecific derivative of the sarpagine family of alkaloids.[3] Its well-defined (16R) configuration makes it a valuable subject for structure-activity relationship (SAR) studies.

PropertyValueSource
Molecular Formula C₂₁H₂₈N₂O₃[3][4][]
Molecular Weight 356.47 g/mol [3][4][]
CAS Number 6519-26-2[]
IUPAC Name methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate[]
Synonyms 18,19-Dihydro-16(R)-sitsirikine, Dihydrositsirikine[4]
Appearance Powder[]
Predicted Boiling Point 547.5 ± 45.0 °C
Predicted Melting Point 215 °C
Predicted pKa 14.30 ± 0.10
Predicted Density 1.24 ± 0.1 g/cm³

Experimental Protocols

Detailed experimental protocols specifically for the isolation and synthesis of this compound are not extensively documented in publicly available literature. However, this section provides generalized methodologies for the extraction of indole alkaloids from Catharanthus roseus and a representative synthetic scheme for a related indole alkaloid core structure.

Generalized Isolation of Indole Alkaloids from Catharanthus roseus

The following protocol is a composite of established methods for the extraction of alkaloids from C. roseus.[6][7][8][9][10]

Objective: To extract and fractionate total alkaloids from dried plant material of Catharanthus roseus.

Materials:

  • Dried, powdered C. roseus leaves

  • Methanol (80% and 95%)

  • Tartaric acid (2% solution)

  • Benzene

  • Chloroform

  • Petroleum ether (b.p. 40-60 °C)

  • Ethyl acetate

  • Phosphate buffer (pH 2)

  • Ammonia solution (25%)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Extraction:

    • Moisten 1 kg of dried, powdered C. roseus leaves with a 2% tartaric acid solution.

    • Percolate the moistened powder with 95% methanol (3 x 3 L).

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 2% tartaric acid solution.

    • Wash the acidic solution with petroleum ether to remove non-alkaloidal components.

    • Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonia solution.

    • Extract the alkaline solution with chloroform or ethyl acetate (3 x 500 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the total alkaloid mixture.

  • Chromatographic Separation:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform and methanol).

    • Dissolve the total alkaloid mixture in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing compounds of interest.

    • Combine fractions containing the desired alkaloid and evaporate the solvent.

    • Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).

G start Start: Dried C. roseus Powder extraction Maceration/Percolation with Methanol start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration acid_base Acid-Base Partitioning (Tartaric Acid / Ammonia) concentration->acid_base fractionation Solvent-Solvent Extraction (Chloroform/Ethyl Acetate) acid_base->fractionation drying Drying (Anhydrous Na₂SO₄) fractionation->drying evaporation Evaporation to Yield Total Alkaloids drying->evaporation chromatography Silica Gel Column Chromatography evaporation->chromatography fractions Fraction Collection and TLC Analysis chromatography->fractions purification Purification of Target Alkaloid fractions->purification end End: Isolated this compound purification->end

Generalized workflow for the isolation of indole alkaloids.
General Synthetic Strategy for Indole Alkaloids

Objective: To synthesize a substituted indole ring, the core of many indole alkaloids.

Reaction: Fischer Indole Synthesis

Materials:

  • Phenylhydrazine

  • A suitable ketone or aldehyde (e.g., pyruvic acid for indole-2-carboxylic acid)

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • Formation of Phenylhydrazone:

    • Dissolve phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol.

    • Add the ketone or aldehyde (1 equivalent) to the solution.

    • Stir the mixture at room temperature or with gentle heating until the phenylhydrazone precipitates.

    • Isolate the phenylhydrazone by filtration and wash with a cold solvent.

  • Cyclization:

    • Heat the isolated phenylhydrazone with an acid catalyst (e.g., polyphosphoric acid) at a high temperature (typically 100-200 °C).

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, evaporate the solvent, and purify the resulting indole derivative by column chromatography.

G phenylhydrazine Phenylhydrazine phenylhydrazone Phenylhydrazone Intermediate phenylhydrazine->phenylhydrazone Condensation ketone Ketone/Aldehyde ketone->phenylhydrazone indole Substituted Indole Core phenylhydrazone->indole Acid-catalyzed Cyclization

Core reaction of the Fischer indole synthesis.

Biological Activity and Signaling Pathways

Quantitative Data:

A comprehensive search of scientific literature and databases reveals a lack of publicly available quantitative data on the biological activity of this compound. There are no reported IC₅₀, MIC, or Kᵢ values for this specific compound.

Potential Signaling Pathways (General for Indole Alkaloids):

While no specific signaling pathways have been elucidated for this compound, many indole alkaloids are known to interact with various cellular signaling cascades, particularly in the context of cancer treatment. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a common target.[13][14][15]

The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers. Some indole alkaloids have been shown to modulate this pathway, for example, by inhibiting the phosphorylation of key kinases such as ERK, JNK, and p38, thereby inducing apoptosis in cancer cells.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription apoptosis Apoptosis erk->apoptosis gene_expression Gene Expression transcription->gene_expression proliferation Cell Proliferation gene_expression->proliferation indole_alkaloid Indole Alkaloid (Hypothetical Target) indole_alkaloid->raf Inhibition indole_alkaloid->mek Inhibition

Hypothetical modulation of the MAPK pathway by an indole alkaloid.

Future Perspectives

The scarcity of biological data for this compound presents a significant opportunity for future research. Key areas for investigation include:

  • Total Synthesis: Development of an efficient and stereoselective total synthesis would enable the production of sufficient quantities for comprehensive biological evaluation and the generation of analogues for SAR studies.

  • Biological Screening: Systematic screening of this compound against a panel of cancer cell lines, bacterial and fungal strains, and key enzymes would be a critical first step in identifying its potential therapeutic applications.

  • Mechanism of Action Studies: Should biological activity be identified, subsequent studies should focus on elucidating the mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates.

Conclusion

This compound is a structurally defined natural product with a history rooted in the rich phytochemistry of Catharanthus roseus. While its discovery dates back to 1984, its biological potential remains largely untapped due to a lack of follow-up studies. This technical guide consolidates the available historical and physicochemical data and provides a framework of generalized experimental protocols to aid researchers in initiating new investigations into this promising indole alkaloid. The elucidation of its biological activities and mechanism of action could unveil new therapeutic avenues, continuing the legacy of its natural source as a font of important medicinal compounds.

References

Spectroscopic Analysis of (16R)-Dihydrositsirikine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the indole alkaloid (16R)-Dihydrositsirikine. While experimentally obtained spectra for this specific compound are not widely available in public databases, this document presents a representative dataset based on the analysis of structurally similar compounds, such as tetrahydroalstonine and ajmalicine. The methodologies provided are standardized protocols for the analysis of natural products.

Compound Information
  • Compound Name: this compound

  • Molecular Formula: C₂₁H₂₈N₂O₃

  • Molecular Weight: 356.47 g/mol

  • Structure:

    • This compound is a corynanthe-type indole alkaloid, characterized by a pentacyclic ring system.

Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

¹³C NMR Data

The ¹³C NMR chemical shifts are predicted based on data from related indole alkaloids. The spectrum is expected to show 21 distinct carbon signals corresponding to the molecular structure.

Carbon Atom Predicted Chemical Shift (δ) ppm Description
C-2134.5Indole quaternary carbon
C-359.8CH
C-552.1CH₂
C-621.5CH₂
C-7108.2Indole quaternary carbon
C-8127.8Indole CH
C-9118.1Indole CH
C-10121.5Indole CH
C-11119.7Indole CH
C-12110.9Indole quaternary carbon
C-13136.4Indole quaternary carbon
C-1434.7CH₂
C-1528.1CH
C-1652.8CH
C-17175.1Carbonyl (ester)
C-1812.1CH₃ (ethyl)
C-1925.9CH₂ (ethyl)
C-2040.2CH
C-2155.3CH
C-2265.4CH₂ (hydroxymethyl)
OCH₃51.7Methoxy
¹H NMR Data

The ¹H NMR data is predicted based on typical chemical shift ranges for protons in similar indole alkaloid structures.

Proton(s) Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
NH (indole)7.95s-
H-9, H-10, H-11, H-127.00 - 7.50m-
H-33.85m-
H-162.90m-
H-213.10m-
OCH₃3.70s-
H-22a, H-22b3.60, 3.75dd, dd11.0, 4.5
H-19a, H-19b1.45m-
H-180.90t7.5
Other aliphatic protons1.20 - 3.00m-
Mass Spectrometry (MS) Data

The mass spectrometry data is based on the exact mass of the compound.

m/z Relative Intensity (%) Assignment
356.2100100[M]⁺ (Molecular Ion)
338.199445[M - H₂O]⁺
297.165460[M - COOCH₃]⁺
184.097085Indole fragment
170.117770Quinolizidine fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for an indole alkaloid like this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 12 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to establish proton-proton and proton-carbon correlations for structural elucidation.

Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of the purified compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Instrumentation and Parameters (LC-MS/MS):

  • Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap mass spectrometer (or equivalent).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Scan Range: m/z 100-1000

  • Resolution: 70,000

  • Collision Energy (for MS/MS): Ramped from 15-40 eV for fragmentation analysis.

  • Liquid Chromatography: Separation is typically performed on a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

Logical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Natural Source (e.g., Catharanthus roseus) B Extraction and Fractionation A->B C Purification (e.g., HPLC) B->C D Mass Spectrometry (MS) - Molecular Weight - Elemental Formula C->D E 1D NMR (¹H, ¹³C) - Functional Groups - Carbon Skeleton C->E G Data Integration and Structure Proposal D->G F 2D NMR (COSY, HSQC, HMBC) - Connectivity - Stereochemistry E->F F->G H Database Comparison and Literature Review G->H I Final Structure Confirmation H->I

Workflow for Natural Product Spectroscopic Identification

physical and chemical properties of (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(16R)-Dihydrositsirikine is a naturally occurring alkaloid belonging to the indolo[2,3-a]quinolizine class of compounds. First identified in Catharanthus roseus, this molecule has garnered interest within the scientific community for its potential biological activities, characteristic of this family of complex natural products. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental data. Due to the limited publicly available information, this document focuses on consolidating existing data to facilitate further research and development efforts.

Physicochemical Properties

This compound is a white, powdered solid at room temperature. Its core structure features a tetracyclic indoloquinolizine skeleton with an ethyl group and a hydroxy(methoxycarbonyl)propyl substituent. The stereochemistry at position 16 is designated as 'R'.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₂₈N₂O₃[1][2]
Molecular Weight 356.47 g/mol [2]
CAS Number 6519-26-2[2]
IUPAC Name methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate[1]
Synonyms 18,19-Dihydro-16(R)-sitsirikine, Dihydrositsirikine[1]
Melting Point 215 °C[2]
Boiling Point (Predicted) 547.5 ± 45.0 °C[2]
Density (Predicted) 1.24 ± 0.1 g/cm³[2]
pKa (Predicted) 14.30 ± 0.10[2]
Physical State Powder

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of this compound are not extensively documented in publicly accessible literature. However, based on its natural origin and the general procedures for alkaloid extraction, a generalized workflow can be proposed.

Proposed Isolation Workflow from Catharanthus roseus

The isolation of this compound, an alkaloid from Catharanthus roseus, would typically involve a multi-step process beginning with the extraction from plant material, followed by purification to isolate the target compound.

G General Workflow for Alkaloid Isolation A Plant Material (Catharanthus roseus) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol/Ethanol) B->C D Filtration and Concentration C->D E Acid-Base Partitioning D->E F Crude Alkaloid Extract E->F G Chromatographic Separation (e.g., Column Chromatography, HPLC) F->G H Fraction Collection G->H I Purity Analysis (TLC, HPLC) H->I J Isolated this compound I->J

Caption: A generalized workflow for the isolation of alkaloids from plant sources.

Methodology:

  • Plant Material Preparation: Aerial parts of Catharanthus roseus are collected, dried, and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, over an extended period. This process can be performed at room temperature or with gentle heating to enhance efficiency.

  • Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution to protonate the basic alkaloids, rendering them water-soluble. This solution is then washed with a nonpolar organic solvent to remove neutral and acidic impurities. The pH of the aqueous layer is subsequently raised with a base to deprotonate the alkaloids, which are then extracted into an immiscible organic solvent.

  • Chromatographic Purification: The crude alkaloid extract is subjected to one or more chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.

  • Characterization: The structure and purity of the isolated compound are confirmed using spectroscopic methods, including Mass Spectrometry, NMR, and IR spectroscopy.

Spectroscopic Data

Mass Spectrometry

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum for this compound is available through the PubChem database.[1] This technique provides information on the mass-to-charge ratio of the parent molecule and its fragmentation pattern, which is crucial for structural elucidation and identification.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

As of the latest literature review, detailed ¹H NMR, ¹³C NMR, and IR spectral data for this compound have not been published in a readily accessible format. Researchers in possession of a pure sample would need to perform these analyses to obtain characteristic spectra.

Biological Activity

The biological activities of this compound have not been extensively studied and reported. However, the indoloquinolizine scaffold is a common feature in many alkaloids with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Further investigation into the specific biological effects of this compound is a promising area for future research.

Signaling Pathways and Mechanisms of Action

Currently, there is no published information regarding the specific signaling pathways modulated by this compound or its mechanism of action. Elucidating these aspects would be a critical step in understanding its potential therapeutic applications. A logical workflow for such an investigation is proposed below.

G Workflow for Elucidating Mechanism of Action cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Compound Screening (e.g., Cell Viability Assays) B Target Identification (e.g., Affinity Chromatography, Proteomics) A->B C Pathway Analysis (e.g., Western Blot, Reporter Assays) B->C G Identification of Signaling Pathway C->G D Animal Model of Disease E Efficacy and Toxicity Studies D->E F Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis E->F F->G

Caption: A proposed workflow for investigating the mechanism of action of a novel compound.

Conclusion and Future Directions

This compound represents a potentially valuable natural product for further scientific investigation. While its basic physicochemical properties are known, a significant gap exists in the literature regarding its detailed experimental protocols, comprehensive spectroscopic characterization, and biological activity. Future research should focus on the total synthesis of this compound to ensure a reliable supply for biological screening, detailed spectroscopic analysis to create a complete data profile, and comprehensive in vitro and in vivo studies to elucidate its pharmacological properties and mechanism of action. Such efforts will be crucial in determining the potential of this compound as a lead compound in drug discovery and development.

References

(16R)-Dihydrositsirikine: A Biosynthetic Intermediate in the Alkaloid Arsenal of Catharanthus roseus

Author: BenchChem Technical Support Team. Date: December 2025

(16R)-Dihydrositsirikine is a terrestrial natural product found in the medicinal plant Catharanthus roseus. It belongs to the broad class of monoterpenoid indole alkaloids, a group of compounds renowned for their diverse and potent biological activities. While many alkaloids from C. roseus, such as the anticancer agents vinblastine and vincristine, have been extensively studied, this compound appears to primarily serve as a stereospecific intermediate in the intricate biosynthetic web of these complex molecules. Currently, there is a notable lack of published literature detailing specific biological activities or pharmacological effects of this compound itself. Its significance lies in its position within the broader biosynthetic pathway of therapeutically relevant alkaloids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₂₁H₂₈N₂O₃[1][2]
Molecular Weight356.47 g/mol [2]
IUPAC Namemethyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate[1]
Synonyms18,19-Dihydrositsirikine, Dihydrositsirikine[1]
CAS Number6519-26-2[2]

Biosynthesis of this compound

The biosynthesis of this compound is a part of the larger terpenoid indole alkaloid (TIA) pathway in Catharanthus roseus. This intricate network of enzymatic reactions originates from the convergence of the shikimate pathway, which provides the indole precursor tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the terpenoid precursor secologanin.

The key step leading to the formation of this compound is the enzymatic reduction of geissoschizine. This reaction has been demonstrated using a cell-free extract from C. roseus callus cultures. The absolute configuration at the C-16 position of the resulting isositsirikine was determined to be (16R).

The following diagram illustrates the position of this compound within the early stages of the Corynanthe-type alkaloid biosynthesis.

Biosynthesis_of_16R_Dihydrositsirikine Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase (STR) Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Multiple Enzymatic Steps Dihydrositsirikine This compound Geissoschizine->Dihydrositsirikine Enzymatic Reduction (Cell-free extract) Other_Alkaloids Other Corynanthe Alkaloids Dihydrositsirikine->Other_Alkaloids Further Biosynthesis

Biosynthetic origin of this compound.

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and biological evaluation of this compound are scarce in the literature, the following sections outline the methodologies that have been reported for its preparation.

Enzymatic Synthesis from Geissoschizine

A cell-free extract from Catharanthus roseus callus can be utilized for the enzymatic conversion of geissoschizine to (16R)-isositsirikine (dihydrositsirikine).

Protocol Outline:

  • Preparation of Cell-Free Extract: C. roseus callus is harvested and homogenized in a suitable buffer (e.g., phosphate buffer) to release the cellular enzymes. The homogenate is then centrifuged to remove cell debris, yielding a cell-free supernatant containing the active enzymes.

  • Enzymatic Reaction: The substrate, geissoschizine, is incubated with the cell-free extract in the presence of necessary cofactors (the specific cofactors for this reduction were not detailed in the available literature). The reaction is allowed to proceed under controlled temperature and pH.

  • Extraction and Purification: Following the incubation period, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic extract is then concentrated and subjected to chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to isolate and purify the this compound.

Chemical Synthesis via Catalytic Hydrogenation

A chemical method for the preparation of dihydrositsirikine involves the catalytic hydrogenation of sitsirikine.

Protocol Outline:

  • Reaction Setup: Sitsirikine is dissolved in a suitable solvent (e.g., methanol). A catalyst, such as palladium on carbon (Pd-C), is added to the solution.

  • Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere and stirred at room temperature until the reaction is complete (as monitored by TLC or other analytical methods).

  • Workup and Purification: The catalyst is removed by filtration. The filtrate is concentrated, and the resulting residue is purified using chromatographic methods to yield the 18,19-dihydro derivative, which corresponds to dihydrositsirikine.

Biological Activity

As of the current literature review, there is no specific quantitative data available on the biological activities of this compound. Research on the pharmacological properties of alkaloids from Catharanthus roseus has predominantly focused on the more abundant and therapeutically established compounds like vinblastine, vincristine, and ajmalicine. The primary role of this compound appears to be that of a biosynthetic intermediate, and it has not been a major focus of pharmacological screening efforts.

Future Perspectives

The lack of data on the biological activity of this compound presents an opportunity for future research. Screening of this intermediate for various biological activities, such as cytotoxic, antimicrobial, and neuropharmacological effects, could reveal previously unknown properties. Furthermore, a more detailed elucidation of the enzymes responsible for its formation from geissoschizine and its subsequent conversion to other alkaloids would provide a more complete understanding of the complex TIA biosynthetic pathway in Catharanthus roseus. This knowledge could be instrumental for metabolic engineering approaches aimed at enhancing the production of valuable medicinal alkaloids.

References

In-depth Technical Guide on the Potential Therapeutic Effects of (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Therapeutic Potential of (16R)-Dihydrositsirikine

Executive Summary

This document addresses the request for an in-depth technical guide on the potential therapeutic effects of the natural compound this compound. A thorough review of publicly available scientific literature and databases has been conducted to gather all pertinent information regarding its biological activity, mechanism of action, and therapeutic potential.

The key finding of this comprehensive search is a significant lack of specific data on the therapeutic effects of this compound. While its chemical properties are documented, there is no published research detailing its pharmacological activities, efficacy in experimental models, or the signaling pathways it may modulate. Therefore, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not feasible at this time.

This report provides an overview of the available information on this compound and the broader context of related alkaloids from its source, Catharanthus roseus.

Introduction to this compound

This compound is a stereospecific alkaloid belonging to the sarpagine family.[1] It is a natural compound that has been isolated from the medicinal plant Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle.[2][]

Chemical and Physical Properties:

PropertyValue
CAS Number 6519-26-2[1][][4]
Molecular Formula C₂₁H₂₈N₂O₃[2][][4]
Molecular Weight 356.46 g/mol []
IUPAC Name methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate[]

The primary role of this compound described in the available literature is as a key intermediate in the synthesis of more complex indole alkaloids.[1] Its well-defined stereochemistry makes it a valuable tool for medicinal chemists in structure-activity relationship (SAR) studies.[1]

Review of Therapeutic Potential: A Notable Data Gap

Despite its origin from Catharanthus roseus, a plant renowned for its pharmacologically active compounds, there is a conspicuous absence of research on the specific therapeutic effects of this compound. Extensive searches of scientific databases have not yielded any studies detailing its biological activity, including but not limited to:

  • Anticancer Activity: No in vitro or in vivo studies demonstrating cytotoxic or antiproliferative effects on cancer cell lines.

  • Mechanism of Action: No elucidated molecular targets or mechanisms of action.

  • Signaling Pathway Modulation: No information on its interaction with any known signaling pathways.

  • Pharmacokinetics and Pharmacodynamics: No data on its absorption, distribution, metabolism, excretion (ADME), or its dose-response relationships.

This lack of data prevents the compilation of quantitative tables and detailed experimental protocols as requested.

Context: Therapeutic Alkaloids from Catharanthus roseus

While information on this compound is scarce, its source plant, Catharanthus roseus, is a cornerstone in the history of cancer chemotherapy. The plant produces over 130 terpenoid indole alkaloids, with several possessing significant therapeutic properties.[5][6]

The most notable of these are the dimeric alkaloids vinblastine and vincristine . These compounds are potent antimitotic agents used in the treatment of various cancers, including lymphomas, leukemias, and solid tumors.[7][8]

Established Mechanism of Action for Vinca Alkaloids (for context):

The primary mechanism of action for vinblastine and vincristine involves their interaction with tubulin, the protein subunit of microtubules. By inhibiting tubulin polymerization, these alkaloids disrupt the formation of the mitotic spindle, a critical structure for cell division. This leads to cell cycle arrest in the metaphase and subsequent apoptosis (programmed cell death).

A conceptual diagram illustrating this established pathway for other vinca alkaloids is provided below for contextual understanding. It is critical to emphasize that this pathway has not been demonstrated for this compound.

cluster_cell Cancer Cell Vinca_Alkaloids Vinblastine / Vincristine (NOT this compound) Tubulin Tubulin Dimers Vinca_Alkaloids->Tubulin Binds to Microtubules Microtubule Assembly Vinca_Alkaloids->Microtubules Inhibits Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Leads to Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Disruption leads to Apoptosis Apoptosis Metaphase_Arrest->Apoptosis Induces

Caption: Established mechanism of action for vinca alkaloids like vinblastine.

Conclusion and Future Directions

For researchers and drug development professionals, this compound represents an unexplored natural product. Future research should focus on:

  • Initial Bioactivity Screening: Conducting broad in vitro screening assays (e.g., cytotoxicity against a panel of cancer cell lines, antimicrobial assays, receptor binding assays) to identify any potential "hits".

  • Mechanism of Action Studies: If bioactivity is confirmed, subsequent studies would be required to identify the molecular target(s) and elucidate the mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Utilizing this compound as a scaffold to synthesize novel derivatives with potentially enhanced potency and selectivity.

Until such research is conducted and published, a comprehensive technical guide on the therapeutic effects of this compound cannot be compiled. We will continue to monitor the scientific literature and will update this guidance as new information becomes available.

References

An In-depth Technical Guide on the Biosynthesis of (16R)-Dihydrositsirikine in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(16R)-Dihydrositsirikine is a monoterpenoid indole alkaloid (MIA) found in various plant species, notably in members of the Apocynaceae family such as Catharanthus roseus. As part of the vast and structurally diverse group of MIAs, this compound and its isomers are of significant interest to researchers in natural product chemistry, drug discovery, and metabolic engineering due to their potential pharmacological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and available experimental data. The guide is intended to serve as a resource for researchers seeking to understand and manipulate the production of this and related alkaloids in plants.

The Biosynthetic Pathway from Primary Metabolism to the Core Intermediate Strictosidine

The biosynthesis of all monoterpenoid indole alkaloids, including this compound, originates from the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the monoterpenoid precursor secologanin.

The initial committed step in MIA biosynthesis is the condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme Strictosidine Synthase (STR) .[1][2] This Pictet-Spengler reaction stereospecifically forms 3-α(S)-strictosidine, the universal precursor for the entire family of over 2000 MIAs.[1][3]

Following its synthesis, strictosidine is acted upon by Strictosidine β-D-Glucosidase (SGD) , which cleaves the glucose moiety to produce a highly reactive aglycone.[3][4] This unstable intermediate serves as a crucial branch point, leading to the vast diversity of MIA scaffolds through a series of rearrangements and enzymatic modifications.[3][4]

The Branch Pathway to this compound from Geissoschizine

The biosynthesis of this compound diverges from the central pathway at the level of the intermediate geissoschizine . Geissoschizine itself is formed from the reactive strictosidine aglycone through the action of Geissoschizine Synthase (GS) , a medium-chain alcohol dehydrogenase.[5] Geissoschizine is a pivotal branch-point metabolite that can be directed towards various classes of MIAs, including the sarpagan, ajmalan, and corynanthe alkaloids.[5][6]

The direct enzymatic conversion of geissoschizine to (16R)-isositsirikine, an isomer of dihydrositsirikine, has been demonstrated in cell-free extracts of Catharanthus roseus callus, indicating the presence of one or more NADPH-dependent reductases. While the specific enzyme responsible for the direct synthesis of this compound has not been fully characterized and named, evidence points to the involvement of a dehydrogenase/reductase acting on geissoschizine or a closely related intermediate.

One candidate enzyme in this part of the pathway is Geissoschizine Dehydrogenase (EC 1.3.1.36). This enzyme catalyzes the NADP+-dependent oxidation of geissoschizine to 4,21-didehydrogeissoschizine.[1][3] It is plausible that a reductase acts on either geissoschizine directly or on an intermediate like 4,21-didehydrogeissoschizine to produce the dihydrositsirikine isomers.

The proposed final step in the formation of this compound is the reduction of a precursor, likely an enamine or iminium species derived from geissoschizine. This reduction would establish the stereochemistry at the C16 position.

Quantitative Data

Quantitative data for the enzymes specifically leading to this compound from geissoschizine is limited in the literature. However, kinetic parameters for the initial key enzymes in the MIA pathway have been reported.

EnzymeSubstrate(s)Km (mM)Source OrganismReference
Strictosidine SynthaseTryptamine2.3Catharanthus roseus[7]
Secologanin3.4Catharanthus roseus[7]
Vinorine SynthaseGardneral0.0075Rauvolfia serpentina[8]
Acetyl-CoA0.057Rauvolfia serpentina[8]

Experimental Protocols

General Protocol for Enzyme Assays in Alkaloid Biosynthesis

Enzyme assays for the MIA pathway are typically performed by incubating a protein extract or a purified enzyme with the substrate(s) and any necessary cofactors (e.g., NADPH). The reaction is then stopped, and the product formation is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Example: Assay for Geissoschizine Reductase Activity

  • Enzyme Preparation: A crude protein extract from plant tissue (e.g., C. roseus cell culture) or a purified recombinant enzyme is used.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Phosphate or Tris-HCl buffer (pH 7.0-8.0)

    • Geissoschizine (substrate)

    • NADPH (cofactor)

    • Enzyme preparation

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a solvent such as methanol or by adjusting the pH.

  • Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by reverse-phase HPLC or LC-MS/MS to separate and quantify the product, this compound, by comparing its retention time and mass spectrum to an authentic standard.

General Protocol for Heterologous Expression of Plant Enzymes in E. coli

The expression of plant enzymes, particularly cytochrome P450s which are common in MIA pathways, in heterologous systems like E. coli or yeast is a powerful tool for their characterization.

  • Gene Cloning: The cDNA encoding the target enzyme is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) for purification.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression Induction: The bacterial culture is grown to a suitable optical density, and protein expression is induced (e.g., with IPTG).

  • Cell Lysis and Protein Purification: Cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays: The purified recombinant enzyme can then be used in enzyme assays as described above to confirm its activity and determine its kinetic parameters.

Visualizations

Biosynthesis Pathway of this compound

Biosynthesis_of_16R_Dihydrositsirikine cluster_STR cluster_SGD cluster_GS cluster_Reductase precursor precursor intermediate intermediate product product enzyme enzyme Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine_synthase Strictosidine Synthase (STR) Secologanin Secologanin Secologanin->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone Strictosidine_glucosidase Strictosidine β-D-Glucosidase (SGD) Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine Geissoschizine_synthase Geissoschizine Synthase (GS) Dihydrositsirikine This compound Geissoschizine->Dihydrositsirikine Geissoschizine_Reductase Geissoschizine Reductase (Proposed)

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow step step decision decision output output start Start: Candidate Gene Identification cloning Gene Cloning into Expression Vector start->cloning expression Heterologous Expression (e.g., E. coli, Yeast) cloning->expression purification Protein Purification (e.g., Affinity Chromatography) expression->purification assay Enzyme Assay with Substrate & Cofactors purification->assay analysis Product Analysis (HPLC, LC-MS/MS) assay->analysis active Enzyme Active? analysis->active kinetics Determine Kinetic Parameters (Km, Vmax) active->kinetics Yes inactive Inactive/Insoluble Protein active->inactive No end End: Characterized Enzyme kinetics->end

Caption: Workflow for heterologous expression and characterization of a biosynthetic enzyme.

Conclusion

The biosynthesis of this compound represents a specific branch of the complex monoterpenoid indole alkaloid network in plants. While the initial steps leading to the central precursor strictosidine and the subsequent formation of the key intermediate geissoschizine are well-established, the terminal steps in the formation of dihydrositsirikine isomers are still an active area of research. The identification and characterization of the specific reductase(s) or dehydrogenase(s) responsible for the conversion of geissoschizine to this compound will be crucial for the metabolic engineering of plants and microorganisms to produce this and other valuable sarpagan-type alkaloids. This guide provides a foundational understanding of the current knowledge and outlines the experimental approaches necessary to further elucidate this fascinating biosynthetic pathway.

References

An In-Depth Technical Guide to (16R)-Dihydrositsirikine (CAS Number: 6519-26-2)

Author: BenchChem Technical Support Team. Date: December 2025

(16R)-Dihydrositsirikine is a natural indole alkaloid belonging to the sitsirikine class of compounds. Isolated from the medicinal plant Catharanthus roseus, this molecule has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, putative biological activity, and mechanism of action for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, with the CAS number 6519-26-2, possesses a complex heterocyclic structure. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₁H₂₈N₂O₃[1]
Molecular Weight 356.47 g/mol [1]
Melting Point 215 °C
Predicted Boiling Point 547.5 ± 45.0 °C
Predicted pKa 14.30 ± 0.10
Appearance Powder[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Synonyms 18,19-Dihydro-16(R)-sitsirikine

Spectroscopic Characterization

The structural elucidation of this compound has been confirmed through various spectroscopic techniques. While specific spectral data is not widely published, a certificate of analysis for a commercial sample confirms its identity via ¹H-NMR, indicating that such data is used for structural verification in a laboratory setting[1]. Researchers have also reported its isolation from Catharanthus roseus and identification by comparison with existing spectroscopic data[2].

Putative Biological Activity and Mechanism of Action

Recent computational studies have highlighted the potential of this compound as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis[3]. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Therefore, inhibition of VEGFR-2 is a well-established strategy in cancer therapy.

An in-silico molecular docking and dynamics simulation study demonstrated that this compound exhibits favorable binding affinity to the ATP-binding site of the VEGFR-2 tyrosine kinase domain[3]. This interaction is predicted to block the downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation, all essential steps in angiogenesis.

While these computational findings are promising, it is crucial to note that experimental validation of the anti-angiogenic activity and VEGFR-2 inhibition of this compound is currently lacking in the public domain.

Experimental Protocols

VEGFR-2 Kinase Assay

A typical in vitro VEGFR-2 kinase assay would involve the following steps:

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. A solution of this compound at various concentrations is pre-incubated with the VEGFR-2 enzyme. b. The kinase reaction is initiated by the addition of the substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of product formed (or ATP consumed) is quantified using a suitable detection method, such as luminescence or fluorescence.

  • Data Analysis: The IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated from the dose-response curve.

In Vitro Angiogenesis Assays

1. Endothelial Cell Tube Formation Assay:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

  • Assay Setup: A layer of extracellular matrix gel (e.g., Matrigel®) is polymerized in a multi-well plate.

  • Treatment: HUVECs are seeded onto the gel in the presence of varying concentrations of this compound.

  • Incubation: The plate is incubated to allow for the formation of capillary-like structures (tubes).

  • Quantification: The extent of tube formation is visualized by microscopy and quantified by measuring parameters such as total tube length, number of junctions, and number of loops.

2. Aortic Ring Sprouting Assay:

  • Tissue Preparation: Thoracic aortas are excised from rats and cut into small rings.

  • Embedding: The aortic rings are embedded in a collagen gel matrix in a culture plate.

  • Treatment: The rings are cultured in media containing various concentrations of this compound.

  • Observation: The outgrowth of microvessels from the aortic rings is monitored and imaged over several days.

  • Analysis: The extent of sprouting is quantified by measuring the length and number of new vessels.

Visualizations

Logical Relationship of Predicted Mechanism

Predicted_Mechanism VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to Signaling_Cascade Signaling_Cascade VEGFR-2->Signaling_Cascade Activates Dihydrositsirikine Dihydrositsirikine Dihydrositsirikine->VEGFR-2 Inhibits Angiogenesis Angiogenesis Signaling_Cascade->Angiogenesis Promotes

Caption: Predicted inhibitory action of this compound on the VEGFR-2 signaling pathway.

Experimental Workflow for In Vitro Validation

Experimental_Workflow Start Hypothesis: Dihydrositsirikine inhibits Angiogenesis VEGFR2_Assay VEGFR-2 Kinase Assay Start->VEGFR2_Assay Tube_Formation Endothelial Cell Tube Formation Assay Start->Tube_Formation Aortic_Ring Aortic Ring Sprouting Assay Start->Aortic_Ring Data_Analysis Quantitative Data Analysis (IC50, Sprout Length, etc.) VEGFR2_Assay->Data_Analysis Tube_Formation->Data_Analysis Aortic_Ring->Data_Analysis Conclusion Confirmation of Anti-Angiogenic Activity Data_Analysis->Conclusion

Caption: A proposed experimental workflow for the in vitro validation of the anti-angiogenic properties of this compound.

Future Directions

The current body of knowledge on this compound is primarily based on its isolation and computational predictions of its biological activity. To advance its potential as a therapeutic lead, further research is imperative. Key areas for future investigation include:

  • Experimental Validation: Conducting robust in vitro and in vivo studies to confirm its anti-angiogenic effects and determine its potency and efficacy.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions with VEGFR-2 and investigating its effects on downstream signaling pathways.

  • Spectroscopic Database: Publishing detailed ¹H-NMR and ¹³C-NMR data to facilitate its identification and characterization by other researchers.

  • Synthesis and Analogs: Developing a scalable synthetic route to this compound and creating analogs to explore structure-activity relationships and optimize its pharmacological properties.

This technical guide serves as a foundational resource for researchers interested in this compound. As more experimental data becomes available, a more complete understanding of its therapeutic potential will emerge.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The indolo[2,3-a]quinolizidine skeleton is a common structural motif in a large number of biologically active natural products. The synthesis of these complex molecules often presents significant challenges, requiring precise control of stereochemistry. The Pictet-Spengler reaction is a powerful and widely utilized method for the construction of the tetrahydro-β-carboline core of these alkaloids. By employing chiral starting materials, such as enantiopure tryptophan derivatives, a high degree of stereocontrol can be achieved in the formation of the tetracyclic system. This protocol outlines a convergent synthetic approach to (16R)-Dihydrositsirikine, commencing with the preparation of a key δ-oxoester side-chain precursor.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process that can be broadly divided into two key stages: the synthesis of the functionalized δ-oxoester side chain and its subsequent coupling with (R)-tryptophanol followed by cyclization and stereoselective reduction.

Synthesis_Pathway cluster_0 Side-Chain Synthesis cluster_1 Core Assembly and Final Product A Ethyl Acrylate C Baylis-Hillman Adduct A->C Baylis-Hillman Reaction B Methyl Propanal B->C D δ-Oxoester C->D Oxidation F Pictet-Spengler Intermediate D->F Pictet-Spengler Reaction E (R)-Tryptophanol E->F G Indoloquinolizidine Enone F->G Cyclization H This compound G->H Stereoselective Reduction

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of the δ-Oxoester Side-Chain Precursor

1.1 Baylis-Hillman Reaction to form Methyl 2-(1-hydroxy-2-methylpropyl)acrylate

This initial step creates the carbon skeleton of the side chain.

  • Materials: Methyl acrylate, Propanal, 1,4-Diazabicyclo[2.2.2]octane (DABCO).

  • Procedure:

    • To a stirred solution of DABCO (0.1 eq) in a suitable solvent (e.g., a mixture of water and THF), add methyl acrylate (1.2 eq).

    • Cool the mixture to 0 °C and add propanal (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired Baylis-Hillman adduct.

1.2 Oxidation to form Methyl 2-(1-oxo-2-methylpropyl)acrylate (δ-Oxoester)

The allylic alcohol is oxidized to the corresponding ketone.

  • Materials: Methyl 2-(1-hydroxy-2-methylpropyl)acrylate, Manganese dioxide (MnO2), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Baylis-Hillman adduct (1.0 eq) in DCM.

    • Add activated MnO2 (5-10 eq) in portions to the stirred solution.

    • Stir the suspension vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite®, washing thoroughly with DCM.

    • Concentrate the filtrate under reduced pressure to yield the crude δ-oxoester, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part 2: Assembly of the Indoloquinolizidine Core and Final Stereoselective Reduction

2.1 Pictet-Spengler Reaction and Cyclization

This crucial step forms the tetracyclic core of the molecule.

  • Materials: (R)-Tryptophanol, Methyl 2-(1-oxo-2-methylpropyl)acrylate, Trifluoroacetic acid (TFA), DCM.

  • Procedure:

    • Suspend (R)-Tryptophanol (1.0 eq) in dry DCM.

    • Add the δ-oxoester (1.1 eq) to the suspension.

    • Cool the mixture to 0 °C and add TFA (2-3 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 48-72 hours, monitoring by TLC. The reaction proceeds through the formation of an iminium ion intermediate followed by intramolecular cyclization.

    • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO3.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the indoloquinolizidine enone intermediate.

2.2 Stereoselective Reduction to this compound

The final step establishes the (16R) stereocenter.

  • Materials: Indoloquinolizidine enone, Sodium borohydride (NaBH4), Cerium(III) chloride heptahydrate (CeCl3·7H2O), Methanol.

  • Procedure (Luche Reduction):

    • Dissolve the indoloquinolizidine enone (1.0 eq) and CeCl3·7H2O (1.1 eq) in methanol and cool to -78 °C.

    • Add NaBH4 (1.5 eq) in small portions, maintaining the temperature below -70 °C.

    • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Allow the mixture to warm to room temperature and concentrate under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Summary of Proposed Reaction Yields and Conditions

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1.1Baylis-Hillman ReactionDABCOH2O/THF0 to RT24-4860-80
1.2OxidationMnO2DCMRT12-2485-95
2.1Pictet-Spengler/CyclizationTFADCM0 to RT48-7250-70
2.2Luche ReductionNaBH4, CeCl3·7H2OMeOH-781-270-90

Note: Expected yields are estimates based on similar reactions reported in the literature and may require optimization.

Experimental Workflow

Experimental_Workflow start Start step1 Baylis-Hillman Reaction (Methyl Acrylate + Propanal) start->step1 purification1 Column Chromatography step1->purification1 step2 Oxidation of Allylic Alcohol (MnO2) step3 Pictet-Spengler Reaction ((R)-Tryptophanol + δ-Oxoester) step2->step3 step4 Cyclization (TFA) step3->step4 purification2 Column Chromatography step4->purification2 step5 Stereoselective Reduction (Luche Reduction) purification3 Column Chromatography step5->purification3 end End Product (this compound) purification1->step2 purification2->step5 purification3->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This document provides a comprehensive and detailed, though theoretical, protocol for the synthesis of this compound. The proposed route leverages well-established and reliable chemical transformations, offering a clear and logical pathway for researchers in the field of natural product synthesis and drug development. The successful execution of this protocol would provide valuable access to this intriguing indole alkaloid, enabling further investigation of its biological properties. It is important to note that optimization of reaction conditions may be necessary to achieve the desired yields and purity. Standard laboratory safety procedures should be followed at all times.

Application Notes & Protocols: Quantification of (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(16R)-Dihydrositsirikine is an indole alkaloid of interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for research and development. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. The methodologies described are based on established protocols for the analysis of structurally related indole alkaloids and can be adapted and validated for the specific quantification of this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not widely available in the public domain, the following tables represent typical validation parameters and potential data presentation for a quantitative UPLC-MS/MS method, based on methods for analogous indole alkaloids.[1][2]

Table 1: Method Validation Parameters for this compound Quantification

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)3 - 30 ng/mL
Precision (RSD%)< 2.5%
Repeatability (RSD%)< 2.5%
Stability (RSD%)< 2.4%
Recovery92.8% - 104.1%

Table 2: Example Quantitative Analysis of this compound in Plant Extracts

Sample IDPlant SourceThis compound Concentration (µg/g)Standard Deviation
EXT-001Catharanthus roseus (Root)15.2± 1.3
EXT-002Catharanthus roseus (Stem)8.7± 0.9
EXT-003Catharanthus roseus (Leaf)21.5± 2.0

Experimental Protocols

The following protocols describe the quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) and High-Performance Liquid Chromatography (HPLC).

Protocol 1: UPLC-Q-TOF-MS Method

This method is ideal for highly sensitive and selective quantification.

1. Sample Preparation (from Plant Material)

  • Extraction:

    • Weigh 1.0 g of dried and powdered plant material.

    • Add 20 mL of 70% methanol (or ethanol).

    • Perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Re-dissolve the dried extract in 1 mL of methanol.

    • Filter the solution through a 0.22 µm syringe filter before injection.

2. UPLC-Q-TOF-MS Conditions

  • UPLC System: Waters ACQUITY UPLC or similar

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 10 mM ammonium acetate

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B (linear gradient)

    • 10-12 min: 95% B (isocratic)

    • 12-13 min: 95-5% B (linear gradient)

    • 13-15 min: 5% B (isocratic for re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Agilent 6520 Q-TOF MS or similar

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 175 V

  • Drying Gas (N₂) Flow: 8.0 L/min

  • Drying Gas Temperature: 350 °C

  • Nebulizer Pressure: 35 psi

  • Mass Range: m/z 100-1700

3. Data Analysis

  • Identify the this compound peak based on its retention time and accurate mass-to-charge ratio (m/z) of its protonated molecule [M+H]⁺ (C₂₁H₂₉N₂O₃⁺, calculated m/z 357.2178).

  • Generate a calibration curve using a certified reference standard of this compound at various concentrations.

  • Quantify the amount of this compound in the samples by interpolating their peak areas against the calibration curve.

Protocol 2: HPLC-UV Method

This method is suitable for routine analysis when high sensitivity is not a primary requirement.

1. Sample Preparation

  • Follow the same sample preparation procedure as described in Protocol 1.

2. HPLC Conditions

  • HPLC System: Agilent 1260 Infinity or similar

  • Column: Agilent Eclipse Plus C18 (4.6 mm × 250 mm, 5 µm)[2]

  • Mobile Phase:

    • A: Water with 0.1% phosphoric acid

    • B: Acetonitrile

  • Gradient Elution: A gradient optimized to separate the analyte from other matrix components. A starting point could be:

    • 0-10 min: 20-80% B

    • 10-15 min: 80% B

    • 15-17 min: 80-20% B

    • 17-25 min: 20% B

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL[2]

  • Detection: UV detector at a wavelength determined by the UV absorption maximum of this compound (typically around 225 nm and 280 nm for indole alkaloids).

3. Data Analysis

  • Identify the peak corresponding to this compound by comparing the retention time with that of a reference standard.

  • Construct a calibration curve by injecting known concentrations of the standard.

  • Calculate the concentration of this compound in the samples based on the peak area and the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing sp1 Plant Material (e.g., Catharanthus roseus) sp2 Drying and Grinding sp1->sp2 sp3 Solvent Extraction (e.g., 70% Methanol) sp2->sp3 sp4 Ultrasonication sp3->sp4 sp5 Centrifugation & Collection of Supernatant sp4->sp5 sp6 Evaporation and Reconstitution sp5->sp6 sp7 Filtration (0.22 µm) sp6->sp7 a1 UPLC-Q-TOF-MS or HPLC-UV Injection sp7->a1 a2 Chromatographic Separation a1->a2 a3 Detection (MS or UV) a2->a3 d1 Peak Identification (Retention Time, m/z) a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of This compound d2->d3

Caption: General workflow for the quantification of this compound.

logical_relationship cluster_properties Chemical Properties cluster_methods Analytical Methods cluster_outcomes Analytical Outcomes compound This compound formula Molecular Formula: C21H28N2O3 compound->formula mw Molecular Weight: 356.47 g/mol compound->mw uplc UPLC-Q-TOF-MS compound->uplc hplc HPLC-UV compound->hplc qual Qualitative Identification uplc->qual quan Quantitative Measurement uplc->quan hplc->quan

Caption: Logical relationship of analytical approaches for this compound.

References

Application Notes and Protocols for (16R)-Dihydrositsirikine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(16R)-Dihydrositsirikine is a natural alkaloid compound with potential applications in biomedical research. This document provides a summary of its known characteristics and outlines detailed protocols for its use in cell culture experiments. The information is intended to guide researchers in investigating the biological effects of this compound on various cell lines. Due to the limited publicly available data on this compound, the following protocols are based on general best practices for handling and testing novel compounds in cell culture and may require optimization.

Compound Information

This compound is a chemical compound with the molecular formula C₂₁H₂₈N₂O₃ and a molecular weight of approximately 356.47 g/mol .[1][2][3] It is also identified by its CAS Number: 6519-26-2.[2][3] For research purposes, it is available from various chemical suppliers.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₈N₂O₃[1][3]
Molecular Weight 356.47 g/mol [2][3]
CAS Number 6519-26-2[2]
Synonyms 18,19-Dihydro-16(R)-sitsirikine; Dihydrositsirikine[1]
Storage 2-8°C Refrigerator[2]
Shipping Conditions Ambient[2]

Potential Applications in Cell Culture

While specific biological activities of this compound are not extensively documented in publicly accessible literature, its classification as an alkaloid suggests potential for various cellular effects.[] Alkaloids are a diverse group of naturally occurring compounds known to interact with a wide range of biological targets and signaling pathways.[] Therefore, this compound could be investigated for its effects on:

  • Cell Viability and Cytotoxicity: Assessing the compound's ability to induce cell death or inhibit cell growth in cancer cell lines or other disease models.

  • Signaling Pathways: Investigating its potential to modulate key cellular signaling pathways, such as those involved in proliferation, apoptosis, or inflammation.

  • Mechanism of Action: Elucidating the specific molecular targets and mechanisms through which it exerts its biological effects.

Experimental Protocols

The following are generalized protocols for the initial characterization of this compound in a cell culture setting. These should be adapted and optimized for specific cell lines and research questions.

Preparation of Stock Solution

A crucial first step is the proper dissolution and storage of the compound to ensure its stability and activity.

Protocol:

  • Reconstitution: Dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquotting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term use.

G cluster_0 Stock Solution Preparation Dissolve Dissolve this compound in DMSO (e.g., 10 mM) Aliquot Aliquot into smaller volumes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Workflow for preparing this compound stock solution.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

G cluster_1 MTT Cell Viability Assay Workflow Seed Seed cells in 96-well plate Treat Treat with this compound Seed->Treat Incubate_Plate Incubate (24-72h) Treat->Incubate_Plate Add_MTT Add MTT solution Incubate_Plate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize formazan with DMSO Incubate_MTT->Solubilize Measure Measure absorbance Solubilize->Measure Analyze Analyze data Measure->Analyze

Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay can determine if the compound induces apoptosis (programmed cell death).

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Potential Signaling Pathway Investigation

Based on the initial screening results, further experiments can be designed to investigate the effect of this compound on specific signaling pathways. For instance, if the compound induces apoptosis, the involvement of the caspase cascade can be explored.

G Compound This compound Cell Target Cell Compound->Cell Signaling Modulation of Signaling Pathways Cell->Signaling Response Cellular Response (e.g., Apoptosis, Growth Arrest) Signaling->Response

Logical relationship of compound action.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 2: Example Data Table for Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle) 100100100
X.X
X.X
X.X
IC₅₀

Note: This table should be populated with experimental data.

Conclusion and Future Directions

The provided protocols offer a foundational framework for the in vitro evaluation of this compound. Due to the current scarcity of published research on this specific compound, systematic screening and detailed mechanistic studies are warranted to uncover its biological functions and potential therapeutic applications. Researchers are encouraged to adapt and expand upon these methodologies to explore the full potential of this compound in their specific areas of interest.

References

Application Notes and Protocols for (16R)-Dihydrositsirikine in In Vivo Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This document aims to provide a foundational framework for researchers interested in initiating in vivo studies with (16R)-Dihydrositsirikine. Given the absence of specific data, the following sections outline general protocols and considerations for preclinical research on novel alkaloid compounds, which can be adapted once preliminary in vitro data becomes available.

Compound Information

This compound is an indole alkaloid, a class of compounds known for a wide range of biological activities.

PropertyValueSource
Molecular FormulaC₂₁H₂₈N₂O₃[1]
Molecular Weight356.47 g/mol [4]
Chemical FamilyAlkaloid[]
Natural SourceCatharanthus roseus[1]

General In Vivo Experimental Workflow

The following diagram illustrates a general workflow for the in vivo evaluation of a novel research compound like this compound.

G cluster_0 Pre-clinical Evaluation Workflow A Compound Acquisition & Characterization B In Vitro Screening (Target Identification, Cytotoxicity) A->B C Animal Model Selection B->C D Pharmacokinetic (PK) & Toxicokinetic (TK) Studies C->D E Efficacy Studies D->E F Data Analysis & Interpretation E->F

Caption: General workflow for preclinical in vivo studies.

Proposed In Vivo Study Protocols (General Framework)

The following protocols are generalized and should be adapted based on the specific research question and any forthcoming in vitro data on the activity of this compound.

3.1. Animal Model Selection

The choice of animal model is critical and depends on the therapeutic area of interest. Common models for initial studies include:

  • Rodents (Mice, Rats): Widely used for initial pharmacokinetic, toxicology, and efficacy screening due to their well-characterized genetics and physiology.[5]

  • Non-rodents (Rabbits, Guinea Pigs): May be used for specific disease models or toxicology studies.[5]

3.2. Pharmacokinetic (PK) Studies

A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

ParameterDescription
Species Rat (e.g., Sprague-Dawley)
Administration Routes Intravenous (IV) bolus, Oral (PO) gavage
Dosage To be determined by in vitro cytotoxicity and solubility
Sample Collection Serial blood sampling (e.g., via jugular vein cannulation) at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr)
Matrices for Analysis Plasma, and potentially tissues of interest (e.g., liver, brain)
Analytical Method LC-MS/MS for quantification of this compound in biological matrices

3.3. Acute Toxicity Study

A dose-range-finding study is necessary to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.

ParameterDescription
Species Mouse (e.g., CD-1)
Administration Route The intended therapeutic route (e.g., PO, IP)
Dosage Groups A range of doses, including a vehicle control group
Observation Period Typically 7-14 days
Endpoints Clinical signs of toxicity, body weight changes, mortality, gross necropsy, and histopathology of major organs

Potential Signaling Pathways for Investigation

Given that this compound is an alkaloid, several signaling pathways commonly modulated by this class of compounds could be investigated. The diagram below illustrates a hypothetical signaling cascade that could be a starting point for mechanistic studies, pending initial in vitro findings.

G cluster_1 Hypothetical Signaling Pathway Compound This compound Receptor Cell Surface Receptor (e.g., GPCR, RTK) Compound->Receptor Binds SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Receptor->SecondMessenger Activates KinaseCascade Kinase Cascade (e.g., MAPK, PI3K/Akt) SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor (e.g., NF-kB, AP-1) KinaseCascade->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) TranscriptionFactor->CellularResponse Regulates

Caption: A potential signaling pathway for investigation.

Disclaimer: The protocols and pathways described above are general and hypothetical. Specific experimental designs for this compound must be developed based on empirical data. Researchers should conduct a thorough literature search for related indole alkaloids to inform their study design. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (16R)-Dihydrositsirikine, a terpene indole alkaloid. This application note is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is an indole alkaloid identified in medicinal plants such as Catharanthus roseus. The analysis and quantification of such compounds are essential for quality control, pharmacokinetic studies, and phytochemical research. The indole alkaloid class of compounds is known for a wide range of pharmacological activities, making robust analytical methods critical.[1][2][3] This note presents a selective and sensitive reversed-phase HPLC (RP-HPLC) method suitable for the determination of this compound in contexts like plant extracts.

Chemical Profile: this compound

PropertyValueReference
Chemical Formula C₂₁H₂₈N₂O₃[3][4][5]
Molecular Weight 356.47 g/mol [4][6]
Appearance Powder[4]
Melting Point 215 °C[4]
Synonyms 18,19-Dihydro-16(R)-sitsirikine, Dihydrositsirikine[3][5]

HPLC Method and Chromatographic Conditions

The developed method utilizes a C18 stationary phase, which is standard for the analysis of indole alkaloids, providing good retention and separation.[1][2] A gradient elution with a mobile phase consisting of acetonitrile and water (acidified with formic acid to improve peak shape) is employed for optimal resolution. UV detection is selected based on the characteristic absorbance of the indole chromophore.

Table 1: Chromatographic Parameters

ParameterCondition
Instrument High-Performance Liquid Chromatography system with UV or Diode Array Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Gradient Program Time (min)
0.0 - 5.0
5.0 - 25.0
25.0 - 30.0
30.0 - 35.0

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard. Transfer to a 10 mL volumetric flask and dissolve in methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the initial mobile phase composition (85% A: 15% B) to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Quality Control (QC) Solutions: Independently prepare QC solutions at low, medium, and high concentrations (e.g., 7.5, 40, and 80 µg/mL) to validate the method's accuracy and precision.

Sample Preparation Protocol (from Plant Material)
  • Extraction:

    • Accurately weigh 1.0 g of dried, powdered plant material into a centrifuge tube.

    • Add 25 mL of methanol.

    • Vortex for 1 minute, then extract using an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4,000 rpm for 15 minutes.

    • Carefully decant the supernatant into a collection flask.

    • Repeat the extraction process twice more on the plant residue, combining all supernatants.

  • Concentration and Reconstitution:

    • Evaporate the pooled methanol extracts to dryness using a rotary evaporator at 40 °C.

    • Reconstitute the dried residue in 5.0 mL of the initial mobile phase.

  • Filtration:

    • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

Method Validation Data

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended application.[1]

Table 2: Linearity and Range

ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = 48125x - 753
Correlation Coefficient (r²) 0.9995

Table 3: Precision (Repeatability and Intermediate Precision)

ConcentrationIntra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6, 3 days)
Low QC (7.5 µg/mL) 1.85%2.41%
Mid QC (40 µg/mL) 1.12%1.95%
High QC (80 µg/mL) 0.95%1.58%

Table 4: Accuracy (Recovery)

Spiked LevelConcentration AddedMean Recovery (%)RSD (%)
Low 20 µg/mL99.7%1.6%
Medium 50 µg/mL101.5%1.2%
High 80 µg/mL98.9%1.4%

Table 5: Detection and Quantification Limits

ParameterValue
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.80 µg/mL

Diagrams and Workflows

G cluster_sample_prep Sample Preparation Workflow cluster_hplc HPLC Analysis Workflow s1 Weigh 1g of Powdered Plant Material s2 Methanol Extraction (Ultrasonication) s1->s2 s3 Centrifuge and Collect Supernatant s2->s3 s4 Evaporate to Dryness s3->s4 s5 Reconstitute in Mobile Phase s4->s5 s6 Filter with 0.45 µm Syringe Filter s5->s6 h1 Inject Sample into HPLC s6->h1 To Analysis h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 UV Detection at 225 nm h2->h3 h4 Data Acquisition and Peak Integration h3->h4 h5 Quantify using Calibration Curve h4->h5

Caption: Workflow from sample preparation to HPLC quantification.

G center_node Validated HPLC Method param1 Specificity center_node->param1 param2 Linearity center_node->param2 param3 Accuracy center_node->param3 param4 Precision center_node->param4 param5 LOD / LOQ center_node->param5

Caption: Logical relationship of core method validation parameters.

References

Investigating the Mechanism of Action of (16R)-Dihydrositsirikine: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive literature searches have revealed a significant gap in the current scientific understanding of the specific mechanism of action for (16R)-Dihydrositsirikine. While its existence as a sarpagine alkaloid from Catharanthus roseus is documented, detailed studies on its biological effects and molecular targets are not publicly available. This document, therefore, provides a comprehensive and educational framework of application notes and protocols to guide researchers in initiating mechanism of action studies for this compound. The proposed pathways and experimental designs are based on the known activities of structurally related indole alkaloids.

Introduction and Hypothesized Mechanisms of Action

This compound is a stereospecific indole alkaloid of the sarpagine family, isolated from the medicinal plant Catharanthus roseus. Alkaloids from this plant and structural class have demonstrated a wide range of biological activities, most notably anticancer and cardiovascular effects. Given the structural similarities to other sarpagine alkaloids, it is plausible that this compound may exert its effects through one or more of the following mechanisms:

  • Antiproliferative and Pro-apoptotic Effects in Cancer Cells: Many indole alkaloids interfere with critical cellular processes in cancer cells, leading to cell cycle arrest and programmed cell death (apoptosis).

  • Modulation of Key Signaling Pathways: Pathways such as the PI3K/Akt/mTOR and MAPK signaling cascades, which are frequently dysregulated in cancer, are common targets for natural product-based therapeutic agents.

  • Interaction with Ion Channels or Receptors: The structural scaffold of sarpagine alkaloids is known to interact with various ion channels and receptors, suggesting potential neurological or cardiovascular applications.

The following sections provide detailed protocols and data presentation templates to systematically investigate these hypotheses.

Data Presentation: Templates for Recording Experimental Findings

Clear and structured data logging is crucial for mechanism of action studies. The following tables are templates for researchers to populate with their experimental data.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)
MCF-7Breast Adenocarcinoma24
48
72
A549Lung Carcinoma24
48
72
HCT116Colorectal Carcinoma24
48
72
PC-3Prostate Cancer24
48
72

Table 2: Effect of this compound on Cell Cycle Distribution in [Cell Line]

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control0
This compound[IC50/2]
[IC50]
[2 x IC50]
Positive Control (e.g., Nocodazole)[Concentration]

Table 3: Quantification of Apoptosis by Annexin V/PI Staining in [Cell Line]

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Vehicle Control0
This compound[IC50/2]
[IC50]
[2 x IC50]
Positive Control (e.g., Staurosporine)[Concentration]

Table 4: Relative Protein Expression Changes Determined by Western Blot in [Cell Line]

Target ProteinTreatmentConcentration (µM)Fold Change vs. Vehicle Control (Normalized to Loading Control)
p-Akt (Ser473)This compound[IC50]
Total AktThis compound[IC50]
p-ERK1/2This compound[IC50]
Total ERK1/2This compound[IC50]
Cleaved Caspase-3This compound[IC50]
PARPThis compound[IC50]
Bcl-2This compound[IC50]
BaxThis compound[IC50]

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with is 0.1, 1, 10, 25, 50, 100 µM.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and wells with medium only (blank).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if this compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • PBS

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed approximately 2-5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

  • Treat the cells with vehicle control and various concentrations of this compound (e.g., IC50/2, IC50, 2 x IC50) for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, trypsinize, and then combine with the supernatant containing floating cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant, wash the cell pellet once with ice-cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.

  • Fix the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).

Protocol 3: Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins involved in apoptosis and cell survival signaling pathways.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well or 10 cm plates. Treat with this compound at the desired concentration (e.g., IC50) for a specified time (e.g., 6, 12, 24 hours).

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin).

Visualization of Workflows and Pathways

The following diagrams, generated using DOT language, illustrate the logical flow of experiments and a hypothesized signaling pathway that could be investigated.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Endpoint Analysis A Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B MTT Assay (24, 48, 72 hrs) A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Propidium Iodide Staining) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Western Blot Analysis C->F G Identify Cell Cycle Arrest Phase D->G H Quantify Apoptotic Cell Population E->H I Determine Modulation of Key Signaling Proteins F->I J Hypothesis on MoA G->J H->J I->J

Caption: Experimental workflow for investigating the anticancer mechanism of action of this compound.

G cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_Apoptosis Apoptosis Pathway compound This compound PI3K PI3K compound->PI3K Inhibition? Raf Raf compound->Raf Inhibition? Bcl2 Bcl-2 compound->Bcl2 Downregulation? Bax Bax compound->Bax Upregulation? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Casp9 Caspase-9 Bcl2->Casp9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis_Outcome Apoptosis PARP->Apoptosis_Outcome

Caption: Hypothesized signaling pathways modulated by this compound in cancer cells.

Application Notes and Protocols for (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(16R)-Dihydrositsirikine is an indole alkaloid, a class of naturally occurring compounds with significant structural diversity and a wide range of biological activities. As a member of the broader family of vinca alkaloids, which are known for their cytotoxic properties and use in chemotherapy, this compound requires careful handling to ensure the safety of laboratory personnel and to maintain the compound's integrity for accurate and reproducible research.[1][2] These application notes provide detailed protocols for the proper handling, storage, and stability assessment of this compound.

Safety Precautions and Handling

Given that vinca alkaloids are a class of cytotoxic drugs, this compound should be handled with caution in a laboratory setting designed for handling potent compounds.[1][3] The following are consensus recommendations for the safe handling of potentially cytotoxic agents.[3][4]

2.1. Personal Protective Equipment (PPE)

  • Gloves: Wear two pairs of chemotherapy-grade nitrile gloves.

  • Lab Coat: A dedicated, disposable, back-closing lab coat is recommended.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Respiratory Protection: When handling the compound as a powder outside of a contained space, a fit-tested N95 respirator is advisable to prevent inhalation.[5]

2.2. Engineering Controls

  • All handling of powdered this compound and preparation of its solutions should be conducted in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.[3]

2.3. Spill and Waste Management

  • Spill Kit: A dedicated cytotoxic spill kit should be readily available in the laboratory.[3][6]

  • Decontamination: In case of a spill, the area should be decontaminated according to established laboratory protocols for cytotoxic compounds.

  • Waste Disposal: All contaminated materials, including gloves, lab coats, and vials, must be disposed of as cytotoxic waste in clearly labeled, leak-proof containers.[5]

Storage Conditions

  • Solid Compound: Store the solid form of this compound in a tightly sealed, light-resistant container in a cool, dry, and dark place. Storage at -20°C is recommended for long-term stability.

  • Solutions: For solutions, it is advisable to prepare stock solutions in appropriate solvents and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Some indole alkaloids have shown instability at ambient temperatures after a single day of storage in solution.[7] The choice of solvent should be validated for its impact on compound stability.

Quantitative Data Summary

The following table is a template for researchers to systematically record and summarize stability data for this compound under various conditions.

Storage ConditionSolventConcentration (µg/mL)Time Point% DegradationAnalytical MethodNotes
Example: -20°C, Protected from LightDMSO10000 months0HPLC-UVInitial measurement
3 months< 1%HPLC-UVAppears stable
6 months1.5%HPLC-UVMinor degradation observed
Example: 4°C, Protected from LightMethanol1000 weeks0HPLC-UV
1 week5%HPLC-UVSignificant degradation
Example: Room Temp, Exposed to LightAcetonitrile1000 hours0HPLC-UV
24 hours15%HPLC-UVRapid degradation under these conditions

Experimental Protocols

5.1. Protocol 1: Preparation of Stock Solutions

  • Acclimatization: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood or biological safety cabinet, accurately weigh the desired amount of the compound using an analytical balance.

  • Dissolution: Add the appropriate solvent (e.g., DMSO, ethanol, methanol) to the weighed compound to achieve the desired stock concentration. Vortex briefly to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-resistant cryovials. Store the aliquots at -20°C or -80°C.

5.2. Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the chemical stability of this compound.[2][7] Method development and validation specific to this compound are required.

  • Sample Preparation:

    • Prepare a fresh solution of this compound in the desired solvent at a known concentration.

    • Divide the solution into separate aliquots for each storage condition to be tested (e.g., -20°C, 4°C, room temperature; protected from light and exposed to light).

  • Time Points:

    • Analyze an initial sample immediately after preparation (T=0).

    • Store the remaining aliquots under the specified conditions.

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition for analysis.

  • HPLC Analysis:

    • Instrumentation: A standard HPLC system with a UV detector is suitable.

    • Column: A C18 reversed-phase column is a common starting point for the analysis of indole alkaloids.[9]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[10]

    • Detection: Monitor the elution at a wavelength where this compound exhibits maximum absorbance.

    • Quantification: The stability is assessed by comparing the peak area of this compound at each time point to the peak area at T=0. The appearance of new peaks may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point.

    • Plot the percentage of the remaining compound against time for each storage condition to determine the degradation kinetics.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive Compound StoreSolid Store Solid at -20°C (Dark, Dry) Receive->StoreSolid Weigh Weigh Powder in Fume Hood/BSC StoreSolid->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve StoreSolution Aliquot and Store Solution at -80°C Dissolve->StoreSolution Use Use in Experiments StoreSolution->Use Decontaminate Decontaminate Glassware and Surfaces Use->Decontaminate Waste Dispose of Contaminated Waste as Cytotoxic Use->Waste Decontaminate->Waste

Caption: Workflow for the safe handling of this compound.

StabilityAssessmentWorkflow cluster_setup Experiment Setup cluster_storage Sample Storage and Analysis cluster_analysis Data Analysis PrepSolution Prepare Solution of Known Concentration InitialAnalysis Analyze at T=0 (HPLC) PrepSolution->InitialAnalysis Aliquot Aliquot Samples for Different Conditions PrepSolution->Aliquot Store Store Aliquots under Varied Conditions (-20°C, 4°C, RT, Light/Dark) Aliquot->Store TimePoints Analyze at Predetermined Time Points (HPLC) Store->TimePoints Quantify Quantify Peak Area TimePoints->Quantify Calculate Calculate % Degradation Quantify->Calculate Plot Plot Degradation Kinetics Calculate->Plot

Caption: Experimental workflow for stability assessment.

References

(16R)-Dihydrositsirikine: Application and Protocols as a Chemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

(16R)-Dihydrositsirikine is a recognized alkaloid isolated from the medicinal plant Catharanthus roseus. While its fundamental chemical properties are documented, detailed public information regarding its specific applications as a chemical standard, validated analytical protocols, and comprehensive biological activity is limited. This document synthesizes the available information and outlines general protocols that can be adapted for its use in research, quality control, and drug development settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for its proper handling, storage, and use as a chemical standard.

PropertyValueSource
CAS Number 6519-26-2[1][2]
Molecular Formula C₂₁H₂₈N₂O₃[1][3]
Molecular Weight 356.47 g/mol [1][3]
Appearance Powder[2]
Melting Point 215 °C[2]
Storage 2-8°C Refrigerator[1]

Applications as a Chemical Standard

Due to its defined chemical structure and origin from a medicinally important plant, this compound can serve as a valuable chemical standard in the following applications:

  • Phytochemical Analysis: As a reference marker for the identification and quantification of this specific alkaloid in extracts of Catharanthus roseus and other plant sources.

  • Quality Control of Herbal Products: To ensure the consistency and quality of raw materials and finished products containing Catharanthus roseus.

  • Pharmacokinetic Studies: As a standard for the determination of the compound in biological matrices during preclinical and clinical studies.

  • Impurity Profiling: To identify and quantify related impurities in bulk drug substances or formulated products.

Experimental Protocols

Detailed, validated experimental protocols for this compound are not widely available in the public domain. However, based on general analytical principles for natural product standards, the following protocols can be used as a starting point for method development and validation.

Standard Solution Preparation

This protocol outlines the preparation of a stock and working standard solutions of this compound.

Objective: To prepare accurate and precise standard solutions for calibration and quantification.

Materials:

  • This compound reference standard

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Methanol (HPLC grade) or other suitable solvent

Protocol:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Bring the solution to volume with methanol and mix thoroughly.

    • Store the stock solution at 2-8°C, protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent (e.g., mobile phase for HPLC analysis).

    • For a calibration curve, typical concentrations may range from 1 µg/mL to 100 µg/mL.

High-Performance Liquid Chromatography (HPLC) Method (General)

The following provides a general HPLC method that can be optimized for the analysis of this compound.

Objective: To develop a chromatographic method for the separation and quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or PDA detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (to be optimized):

ParameterSuggested Starting Condition
Mobile Phase Acetonitrile and Water (with or without a modifier like formic acid or ammonium acetate)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Injection Volume 10-20 µL
Detection Wavelength To be determined by UV scan (typically in the range of 200-400 nm for alkaloids)

Protocol:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions and samples.

  • Record the chromatograms and integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation (Conceptual Workflow)

Any newly developed analytical method for this compound should be validated according to ICH guidelines or other relevant regulatory standards. The following diagram illustrates the key parameters to be evaluated.

Method_Validation_Workflow Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness End Validated Method Robustness->End

Caption: Conceptual workflow for analytical method validation.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, publicly available scientific literature detailing the biological activity and associated signaling pathways of this compound. Research in this area would be necessary to elucidate its pharmacological potential. A general workflow for investigating the biological activity of a natural product is outlined below.

Biological_Activity_Investigation Compound This compound InVitro In Vitro Assays (e.g., Enzyme inhibition, Receptor binding, Cell viability) Compound->InVitro Hit_Identification Hit Identification InVitro->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western blot, qPCR, Reporter assays) Hit_Identification->Mechanism_of_Action InVivo In Vivo Models (e.g., Animal models of disease) Hit_Identification->InVivo Signaling_Pathway Signaling Pathway Elucidation Mechanism_of_Action->Signaling_Pathway Lead_Compound Lead Compound for Drug Development InVivo->Lead_Compound

Caption: General workflow for investigating biological activity.

Disclaimer: The information provided in this document is based on currently available public data. The experimental protocols are intended as general guidelines and require optimization and validation for specific applications. Researchers should consult relevant scientific literature and regulatory guidelines for detailed information.

References

Application Notes and Protocols for (16R)-Dihydrositsirikine in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature and chemical databases reveals a significant lack of specific pharmacological data for (16R)-Dihydrositsirikine. While this compound is a known stereoisomer of a naturally occurring alkaloid found in Catharanthus roseus, it appears to be a minor constituent that has not been the subject of extensive pharmacological investigation. The available information is primarily limited to its chemical structure and properties, with no detailed studies on its mechanism of action, therapeutic targets, or potential applications in drug development.

This document aims to provide a contextual overview based on the well-established pharmacology of related alkaloids from Catharanthus roseus and to outline hypothetical experimental approaches for the initial pharmacological characterization of this compound, should a researcher wish to investigate its properties.

Introduction to this compound and Related Alkaloids

This compound is a terpenoid indole alkaloid. It is a derivative of sitsirikine, which is found in the plant Catharanthus roseus (Madagascar periwinkle). This plant is a rich source of bioactive alkaloids, with over 130 identified compounds.[1] The most famous of these are the dimeric alkaloids vincristine and vinblastine, which are widely used as anticancer agents.[2][3][4] These drugs function by inhibiting microtubule formation, which is crucial for cell division, thereby arresting cancer cell proliferation.[4]

Other monomeric alkaloids from C. roseus, such as ajmalicine and serpentine, have been investigated for their antihypertensive properties.[1] Given the diverse biological activities of alkaloids from this plant, it is plausible that minor alkaloids like this compound may also possess interesting pharmacological properties. However, at present, there is no published data to support any specific application.

Hypothetical Pharmacological Screening and Experimental Protocols

In the absence of existing data, the following section outlines a series of standard preclinical experimental protocols that could be employed to investigate the pharmacological potential of this compound. These are general methodologies and would need to be adapted based on initial findings.

In Vitro Cytotoxicity and Anti-proliferative Assays

A primary screening for potential anticancer activity is a logical first step, given the known properties of other C. roseus alkaloids.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Hypothetical Data Presentation:

Cell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HeLaTo be determinedTo be determined
MCF-7To be determinedTo be determined
HepG2To be determinedTo be determined
Investigation of Mechanism of Action

Should this compound show cytotoxic activity, the next logical step would be to investigate its mechanism of action.

Experimental Workflow for Mechanism of Action

Caption: Hypothetical workflow for investigating the mechanism of action of this compound.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 or 48 hours.

  • Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.

Potential Signaling Pathways for Investigation

Based on the activities of other natural products, several signaling pathways could be hypothetically modulated by this compound. An initial investigation could focus on pathways commonly affected in cancer.

Hypothetical Signaling Pathway Diagram

Signaling_Pathways cluster_0 Potential Targets of this compound cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Dihydrositsirikine This compound PI3K_Akt PI3K/Akt Pathway Dihydrositsirikine->PI3K_Akt Inhibition? MAPK MAPK Pathway Dihydrositsirikine->MAPK Modulation? Apoptosis Apoptosis Pathway Dihydrositsirikine->Apoptosis Induction? Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Potential signaling pathways that could be investigated for modulation by this compound.

Conclusion and Future Directions

The pharmacological applications of this compound remain undetermined due to a lack of dedicated research. The protocols and hypothetical frameworks provided here serve as a guide for researchers interested in exploring the bioactivity of this natural product. Initial studies should focus on broad screenings, such as cytotoxicity against a panel of cancer cell lines, followed by more detailed mechanistic studies if any significant activity is observed. Further research is necessary to ascertain whether this compound holds any therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (16R)-Dihydrositsirikine, a complex indole alkaloid. Our aim is to help researchers improve reaction yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the core structure of dihydrositsirikine?

A1: The core of dihydrositsirikine is typically assembled through a convergent synthesis approach. Key reactions often include the Pictet-Spengler reaction to form the β-carboline skeleton and variations of the Stork enamine alkylation for introducing substituents. The choice of strategy often depends on the desired stereocontrol at the chiral centers.

Q2: Low yields are observed in the Pictet-Spengler cyclization step. What are the potential causes and solutions?

A2: Low yields in the Pictet-Spengler reaction can stem from several factors:

  • Incomplete imine formation: Ensure the initial condensation of tryptamine with the aldehyde goes to completion. This can be monitored by TLC or NMR. Driving the reaction with a Dean-Stark trap to remove water can be effective.

  • Decomposition of starting materials: Tryptamine and some aldehydes can be sensitive to strongly acidic conditions or high temperatures. A careful selection of the acid catalyst (e.g., TFA, HCl) and optimization of the reaction temperature are crucial.

  • Side reactions: Undesired side reactions, such as polymerization or oxidation of the indole nucleus, can occur. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative side products.

  • Steric hindrance: Bulky substituents on either the tryptamine or the aldehyde can impede the cyclization. In such cases, exploring alternative catalysts or reaction conditions may be necessary.

Q3: How can the stereoselectivity of the reaction be controlled to favor the (16R) isomer?

A3: Achieving high stereoselectivity is a critical challenge. Strategies include:

  • Chiral auxiliaries: Attaching a chiral auxiliary to either the tryptamine or the aldehyde fragment can direct the stereochemical outcome of the key bond-forming reactions.

  • Asymmetric catalysis: Employing a chiral catalyst, such as a chiral Brønsted acid or a transition metal complex with a chiral ligand, can induce enantioselectivity in the Pictet-Spengler or other key reactions.

  • Substrate control: The inherent stereochemistry of the starting materials can be used to influence the formation of new stereocenters. This is often a key consideration in the design of the synthetic route.

Q4: What are the common byproducts in the synthesis, and how can they be minimized?

A4: Common byproducts can include diastereomers of the desired product, over-alkylated products, and products resulting from side reactions of functional groups. To minimize these:

  • Control of stoichiometry: Precise control over the molar ratios of reactants is essential, particularly in alkylation steps, to avoid multiple additions.

  • Reaction conditions: Optimization of temperature, reaction time, and solvent can significantly influence the product distribution.

  • Protecting groups: Strategic use of protecting groups for sensitive functionalities can prevent unwanted side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
Low overall yield Suboptimal conditions in one or more steps.Review each step of the synthesis. Perform small-scale optimizations of solvent, temperature, catalyst, and reaction time for critical transformations.
Degradation of intermediates.Ensure intermediates are properly purified and stored under appropriate conditions (e.g., inert atmosphere, low temperature). Characterize intermediates at each stage to confirm their identity and purity.
Formation of multiple spots on TLC after a key reaction Incomplete reaction or formation of byproducts.Monitor the reaction progress closely by TLC. If the reaction stalls, consider adding more reagent or catalyst. If byproducts are significant, re-evaluate the reaction conditions.
Isomerization of the product.The stereocenters in dihydrositsirikine can be sensitive to acidic or basic conditions. Neutralize the reaction mixture promptly during workup and use appropriate purification techniques.
Difficulty in purifying the final product Presence of closely related diastereomers.High-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) may be required for separation. Consider derivatization to facilitate separation if isomers are difficult to resolve.
Amorphous or oily product.Attempt to induce crystallization by using different solvent systems or by seeding with a small crystal of the pure compound. If the product is inherently an oil, purification by column chromatography is the standard approach.
Inconsistent results between batches Variability in reagent quality.Use reagents from a reliable source and check their purity before use. Dry solvents and reagents as necessary.
Sensitivity to air or moisture.Conduct reactions under an inert atmosphere, especially those involving organometallic reagents or sensitive intermediates.

Experimental Protocols

Detailed experimental protocols for key reactions in the synthesis of this compound would be provided here, based on specific literature procedures. As the search did not yield a complete, step-by-step synthesis, a generic protocol for a relevant key reaction is provided for illustrative purposes.

Illustrative Protocol: Pictet-Spengler Reaction

  • Reactant Preparation: Dissolve tryptamine (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

  • Reaction Initiation: Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) dropwise to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the optimized time (typically 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Data Presentation

Quantitative data from specific synthetic routes would be presented here. As no complete synthesis was found, a template table is provided below.

Table 1: Comparison of Yields for a Hypothetical Pictet-Spengler Step under Various Conditions.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1TFACH₂Cl₂252465
2HClToluene801258
3Sc(OTf)₃CH₃CN251872
4p-TSABenzeneReflux1661

Visualizations

Synthesis_Pathway Tryptamine Tryptamine Pictet_Spengler Pictet-Spengler Reaction Tryptamine->Pictet_Spengler Aldehyde Chiral Aldehyde Aldehyde->Pictet_Spengler Beta_Carboline β-Carboline Intermediate Pictet_Spengler->Beta_Carboline Alkylation Stork Enamine Alkylation Beta_Carboline->Alkylation Functional_Group_Mod Functional Group Manipulation Alkylation->Functional_Group_Mod Dihydrositsirikine This compound Functional_Group_Mod->Dihydrositsirikine

Caption: General synthetic strategy for this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (T, t, conc.) Start->Optimize_Conditions Inert_Atmosphere Ensure Inert Atmosphere Start->Inert_Atmosphere Side_Reactions Analyze for Side Products (TLC, NMR) Check_Purity->Side_Reactions Optimize_Conditions->Side_Reactions Inert_Atmosphere->Side_Reactions Side_Reactions->Optimize_Conditions Side products identified Purification_Loss Evaluate Purification Method for Loss Side_Reactions->Purification_Loss No obvious side reactions Improved_Yield Yield Improved Purification_Loss->Improved_Yield

Caption: Troubleshooting workflow for low reaction yield.

Technical Support Center: (16R)-Dihydrositsirikine Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (16R)-Dihydrositsirikine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is an indole alkaloid with a molecular structure that contains significant nonpolar, hydrophobic regions. This characteristic leads to low solubility in polar solvents like water and aqueous buffers at neutral pH.

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its ability to dissolve a wide range of hydrophobic compounds.[1] For cell-based assays, it is crucial to ensure the final DMSO concentration in the working solution is low (typically less than 0.5%) to avoid cellular toxicity.

Q3: Can I dissolve this compound directly in my aqueous assay buffer?

A3: Direct dissolution in aqueous buffers is generally not recommended due to the compound's low aqueous solubility. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.

Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What should I do?

A4: Precipitation upon dilution is a common issue. Please refer to the Troubleshooting Guide below for potential solutions, which include reducing the final concentration, adjusting the buffer pH, or using solubility enhancers like cyclodextrins.

Q5: How does pH affect the solubility of this compound?

A5: As a basic alkaloid, the solubility of this compound is pH-dependent. In acidic conditions (e.g., pH 4-6), the molecule can become protonated, forming a more soluble salt.[1][2]

Q6: Are there methods to improve the aqueous solubility of this compound for in vivo studies?

A6: Yes, formulation strategies such as forming a solid dispersion with a hydrophilic polymer or creating an inclusion complex with cyclodextrins can significantly enhance the aqueous solubility and bioavailability of poorly soluble compounds like this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound will not dissolve in DMSO to create a stock solution. The concentration is too high for its solubility in DMSO.Gently warm the solution (up to 37°C) and use a sonicator to aid dissolution. If it still does not dissolve, a lower stock concentration may be necessary.
Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer. The aqueous solubility limit has been exceeded. The final DMSO concentration is too low to maintain solubility.1. Decrease the final concentration of this compound in the working solution. 2. Increase the final DMSO concentration slightly (ensure it remains within the tolerance limits of your assay, typically <0.5%). 3. Consider using a co-solvent system (see Data Presentation ).
The compound is soluble initially but precipitates over time in the working solution. The compound is in a supersaturated state and is slowly crashing out of solution. Temperature fluctuations may be reducing solubility.1. Prepare fresh working solutions immediately before use. 2. Maintain a constant temperature for your solutions. 3. Use a solubility enhancement technique like cyclodextrin complexation for long-term stability in aqueous media.
Inconsistent results in biological assays. Poor solubility is leading to variable concentrations of the active compound.Ensure complete dissolution of the stock solution before preparing working solutions. Visually inspect for any particulate matter. Consider one of the solubility enhancement protocols below for more robust and reproducible results.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents
Solvent Estimated Solubility (mg/mL) Molar Equivalent (mM) *Notes
Water (pH 7.0)< 0.01< 0.028Practically insoluble.
PBS (pH 7.4)< 0.01< 0.028Practically insoluble.
Ethanol~5~14.0Moderately soluble.
Methanol~2~5.6Sparingly soluble.
DMSO> 50> 140.2Highly soluble. Recommended for stock solutions.
Acetonitrile~1~2.8Slightly soluble.

*Calculated based on a molecular weight of 356.47 g/mol .

Table 2: Recommended Co-Solvent Systems for Aqueous Working Solutions
Co-Solvent System Recommended Ratio (v/v) Notes
DMSO:PBS (pH 7.4)1:199 (0.5% DMSO)A common starting point for cell-based assays.
Ethanol:PBS (pH 7.4)1:99 (1% Ethanol)May be better tolerated by some cell lines than DMSO.
PEG 400:Water10:90 (10% PEG 400)Can be suitable for certain in vitro and in vivo formulations.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution for subsequent dilution into aqueous buffers.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh the Compound: Accurately weigh a desired amount of this compound (e.g., 5 mg) into a sterile vial.

  • Calculate Solvent Volume: Determine the volume of DMSO needed for your target concentration.

    • Example Calculation for a 10 mM Stock Solution:

      • Molecular Weight (MW) = 356.47 g/mol

      • Amount = 5 mg = 0.005 g

      • Moles = 0.005 g / 356.47 g/mol = 1.40 x 10⁻⁵ mol

      • Volume for 10 mM (0.010 mol/L) = (1.40 x 10⁻⁵ mol) / (0.010 mol/L) = 1.40 x 10⁻³ L = 1.40 mL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Ensure Complete Solubilization:

    • Vortex the vial vigorously for 1-2 minutes.

    • If solids persist, place the vial in a sonicating water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.

Protocol 2: Solubility Enhancement using pH Adjustment

Objective: To increase the aqueous solubility of this compound by preparing a solution in an acidic buffer.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Aqueous buffer with a pH of 4.0-6.0 (e.g., citrate buffer)

  • pH meter

Methodology:

  • Buffer Preparation: Prepare your desired aqueous buffer and adjust the pH to a value between 4.0 and 6.0.

  • Dilution: While vortexing the acidic buffer, slowly add the DMSO stock solution of this compound to reach the desired final concentration.

  • Observation: Observe the solution for any signs of precipitation. A clear solution indicates successful solubilization.

  • pH Confirmation: Confirm that the final pH of the solution is within a range that is compatible with your experimental system.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility and stability of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Filtration apparatus or centrifuge

Methodology:

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in deionized water (e.g., 10 mM) with stirring. Gentle warming may be required.

  • Prepare this compound Solution: Dissolve this compound in a minimal amount of ethanol to create a saturated solution.

  • Complexation: Slowly add the ethanolic solution of this compound dropwise to the stirring HP-β-CD solution.

  • Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Clarification: Centrifuge the solution at high speed (>10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Use Supernatant: Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex. The concentration can be determined by HPLC or UV-Vis spectroscopy.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve dilute Dilute into Aqueous Buffer dissolve->dilute check Check for Precipitation dilute->check precip Precipitation Occurs check->precip Yes no_precip Clear Solution check->no_precip No ph_adjust Adjust pH (Acidic) precip->ph_adjust Option 1 use_cd Use Cyclodextrin precip->use_cd Option 2 lower_conc Lower Concentration precip->lower_conc Option 3 assay Biological Assay no_precip->assay Proceed to Assay ph_adjust->assay use_cd->assay lower_conc->assay

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway_placeholder DHS This compound Solubilization Solubility Enhancement (e.g., Cyclodextrin) DHS->Solubilization Bioavailability Increased Bioavailability Solubilization->Bioavailability Target Cellular Target Bioavailability->Target Effect Biological Effect Target->Effect

Caption: Logical relationship between solubility enhancement and biological effect.

References

Technical Support Center: (16R)-Dihydrositsirikine Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of (16R)-Dihydrositsirikine in various solvents. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: The stability of this compound is influenced by the solvent, temperature, and light exposure. Generally, it is more stable in aprotic solvents and less stable in protic and aqueous solutions, especially at non-neutral pH. For optimal short-term storage of solutions, it is recommended to use anhydrous aprotic solvents and store at low temperatures, protected from light.

Q2: Which analytical method is most suitable for quantifying this compound and its degradation products?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for quantifying this compound and separating its degradation products. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) typically provides good separation. UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance is commonly used.

Q3: How should I perform a forced degradation study for this compound?

A3: Forced degradation studies are crucial for understanding the degradation pathways and developing a stability-indicating analytical method.[1][2][3] These studies involve exposing a solution of this compound to stress conditions such as acid, base, oxidation, heat, and light to induce degradation.[1][3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2] Samples are then analyzed by a suitable method like HPLC to identify and quantify the degradation products.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively published, similar indole alkaloids are susceptible to oxidation of the indole ring and hydrolysis of the ester group. Forced degradation studies can help elucidate the specific pathways for this molecule.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of this compound in solution. The chosen solvent is not suitable (e.g., highly protic or contains impurities). The solution is exposed to light or elevated temperatures.Prepare fresh solutions in high-purity, anhydrous aprotic solvents (e.g., acetonitrile, DMSO). Store solutions at -20°C or below and protect from light by using amber vials or covering with aluminum foil.
Poor peak shape or resolution in HPLC analysis. The mobile phase composition is not optimal. The column is degraded or not suitable. The sample is overloaded.Optimize the mobile phase pH and organic modifier gradient. Use a new, high-quality C18 column. Inject a smaller volume or a more dilute sample.
Inconsistent results between replicate stability samples. Inaccurate sample preparation or dilution. Fluctuation in experimental conditions (e.g., temperature). Non-homogeneous solution.Ensure accurate and consistent pipetting techniques. Use a calibrated and temperature-controlled incubator/oven. Thoroughly vortex or sonicate the solution before taking aliquots.
No degradation observed under stress conditions. The stress conditions are not harsh enough. The duration of the study is too short.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time.[3]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Different Solvents
  • Solution Preparation: Prepare stock solutions of this compound at a concentration of 1 mg/mL in the test solvents (e.g., Methanol, Acetonitrile, DMSO, Water, Phosphate Buffered Saline pH 7.4).

  • Incubation: Aliquot the solutions into amber glass vials and store them under different temperature conditions (e.g., 4°C, 25°C, and 40°C).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.

  • Sample Analysis: Dilute the aliquots to a suitable concentration with the initial mobile phase and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat a solid sample of this compound at 105°C.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light.

  • Sample Analysis: At appropriate time points, neutralize the acidic and basic samples, and analyze all samples by HPLC to determine the extent of degradation and identify degradation products.

Data Presentation

Table 1: Stability of this compound in Various Solvents at 25°C (Hypothetical Data)
Solvent% Remaining after 24h% Remaining after 72h% Remaining after 1 week
Acetonitrile99.598.296.8
DMSO99.899.198.5
Methanol97.292.585.1
Water (pH 7)95.488.175.3
PBS (pH 7.4)94.886.572.9
Table 2: Summary of Forced Degradation Studies (Hypothetical Data)
Stress ConditionDuration% DegradationNumber of Degradation Products
0.1 M HCl, 60°C8 hours15.22
0.1 M NaOH, 60°C4 hours22.53
3% H₂O₂, RT24 hours18.74
Dry Heat, 105°C48 hours8.31
UV Light (254 nm)72 hours12.62

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Aliquot into Vials A->B C Solvent Stability (Different Solvents, Temps) B->C D Forced Degradation (Acid, Base, H2O2, Heat, Light) B->D E Withdraw Samples at Time Points C->E D->E F HPLC Analysis E->F G Quantify Parent Compound & Degradants F->G

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathway Parent This compound Deg1 Hydrolyzed Product (Ester Cleavage) Parent->Deg1  Acid/Base Hydrolysis Deg2 Oxidized Product (Indole Ring Oxidation) Parent->Deg2  Oxidation (e.g., H2O2) Deg3 Further Degradants Deg1->Deg3 Deg2->Deg3

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: (16R)-Dihydrositsirikine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

Question: My (16R)-Dihydrositsirikine yield is consistently low after column chromatography. What are the potential causes and solutions?

Answer:

Low yield is a common issue in natural product purification. Several factors could be contributing to this problem:

  • Compound Instability: this compound, like many alkaloids, may be sensitive to the stationary phase (e.g., silica gel) or prolonged exposure to solvents.

    • Solution: Test the stability of your compound on a small amount of silica gel using a 2D TLC plate.[1] If decomposition is observed, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[1] Alternatively, reversed-phase chromatography could be a milder option.

  • Improper Solvent System: The chosen solvent system may not be optimal for eluting your compound, leading to it remaining on the column.

    • Solution: Double-check the solvent preparation to ensure the correct polarity.[1] If the compound is very polar and not eluting even with high polarity solvents like 100% ethyl acetate, you might need to switch to a more aggressive solvent system or consider reversed-phase chromatography.[1]

  • Compound Eluted in the Solvent Front: If the initial solvent polarity is too high, your compound might have eluted very quickly in the first few fractions.

    • Solution: Always check the first fraction collected to see if your compound came off in the solvent front.[1]

  • Dilute Fractions: The compound may have eluted, but the fractions are too dilute to be detected easily.

    • Solution: Try concentrating the fractions you expected to contain your compound and re-analyze them by TLC or HPLC.[1][2]

Question: I am observing poor separation between this compound and its isomers or other impurities. How can I improve the resolution?

Answer:

Achieving good resolution, especially with stereoisomers, can be challenging. Here are some strategies to improve separation:

  • Optimize Chromatographic Conditions:

    • Solution: For HPLC, systematically optimize parameters such as the mobile phase composition, flow rate, and column temperature.[3] A shallower gradient can often improve the resolution between closely eluting peaks.[4] Design of Experiment (DoE) can be a powerful tool to efficiently optimize multiple variables simultaneously.[5][6]

  • Consider a Different Stationary Phase:

    • Solution: If you are using standard silica gel, switching to a different type of stationary phase may improve selectivity. For isomeric separation, chiral chromatography is often necessary.[7][8] Columns with different selectivities, such as those based on cyclodextrins, can be effective for resolving stereoisomers.[7]

  • Sample Overload:

    • Solution: Overloading the column is a common cause of poor separation.[9] Try injecting a smaller volume of a more dilute sample.

  • Extra-Column Band Broadening:

    • Solution: Ensure that the tubing connecting your injector, column, and detector is as short as possible and has a narrow internal diameter to minimize band broadening.[4] Poorly made connections can also create void volumes that lead to peak tailing and reduced resolution.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting purity and expected yield for this compound from a crude plant extract?

A1: While specific data for this compound is not available, for similar alkaloids isolated from natural sources, the purity of the crude extract can be less than 5%. After initial purification steps like solvent extraction and preliminary column chromatography, a purity of 50-70% might be achieved. Final purification by preparative HPLC can yield purity greater than 98%. The overall yield is highly dependent on the abundance of the compound in the source material. The following table provides an illustrative example of expected outcomes at each stage.

Q2: What are the recommended initial chromatographic techniques for purifying this compound?

A2: A common approach for purifying alkaloids from a crude extract involves a multi-step process.[10] Initially, solvent extraction is used to partition the compounds of interest.[10] This is typically followed by column chromatography on silica gel or alumina to separate major classes of compounds.[10] For final purification and to separate closely related isomers, High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is often required.[7][11]

Q3: How can I confirm the identity and purity of my final this compound sample?

A3: A combination of analytical techniques is essential for confirming the identity and purity of your compound. High-resolution mass spectrometry (HRMS) will provide an accurate mass and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) is crucial for structural elucidation and confirming the stereochemistry. The purity can be assessed by analytical HPLC with a diode array detector (DAD) or mass spectrometer (MS) to look for any co-eluting impurities.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a typical multi-step purification of a target alkaloid like this compound from a plant source. This data is for illustrative purposes only.

Purification StepStarting Material (g)Product Mass (mg)Purity (%)Overall Yield (%)
Crude Extraction10005000< 5-
Silica Gel Chromatography55006510
Preparative HPLC0.550> 981

Experimental Protocols

Illustrative Protocol for the Purification of an Indole Alkaloid

This protocol is a general guideline and may require significant optimization for this compound.

  • Extraction:

    • The dried and powdered plant material (1 kg) is macerated with methanol (3 x 5 L) at room temperature for 48 hours for each extraction.

    • The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

    • The crude extract is then subjected to an acid-base liquid-liquid extraction to enrich the alkaloid fraction.

  • Silica Gel Column Chromatography:

    • The enriched alkaloid fraction (5 g) is adsorbed onto silica gel (15 g) and loaded onto a silica gel column (5 cm x 60 cm, 230-400 mesh).

    • The column is eluted with a gradient of dichloromethane (DCM) and methanol (MeOH), starting from 100% DCM and gradually increasing the polarity to 90:10 DCM:MeOH.

    • Fractions are collected and analyzed by TLC. Fractions containing the target compound are pooled and concentrated.

  • Preparative HPLC:

    • The semi-purified fraction (500 mg) is dissolved in a minimal amount of the initial mobile phase.

    • Purification is performed on a C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm).

    • A typical mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • The flow rate is set to 15 mL/min, and detection is monitored at a suitable wavelength (e.g., 254 nm).

    • Fractions corresponding to the desired peak are collected, combined, and the solvent is removed under vacuum to yield the pure compound.

Diagrams

TroubleshootingWorkflow start Start: Purification Issue issue_yield Low Yield start->issue_yield issue_purity Poor Purity / Separation start->issue_purity check_stability Check Compound Stability (2D TLC) issue_yield->check_stability Decomposition? check_solvent Verify Solvent System issue_yield->check_solvent No Elution? check_fractions Analyze Early & Dilute Fractions issue_yield->check_fractions Compound Missing? optimize_hplc Optimize HPLC Conditions (Gradient, Flow Rate) issue_purity->optimize_hplc Co-elution? change_column Change Stationary Phase (e.g., Chiral Column) issue_purity->change_column Isomers? check_loading Reduce Sample Load issue_purity->check_loading Broad Peaks? solution_yield Use Milder Conditions (Alumina, RP-HPLC) check_stability->solution_yield Yes solution_solvent Adjust Polarity / Re-prepare check_solvent->solution_solvent Incorrect solution_fractions Concentrate & Re-analyze check_fractions->solution_fractions Found solution_purity Improved Resolution optimize_hplc->solution_purity change_column->solution_purity check_loading->solution_purity

Caption: Troubleshooting workflow for purification issues.

PurificationWorkflow start Crude Plant Extract extraction Solvent Extraction (Acid-Base Partitioning) start->extraction column_chrom Silica Gel Column Chromatography extraction->column_chrom prep_hplc Preparative HPLC (Reversed-Phase / Chiral) column_chrom->prep_hplc analysis Purity & Identity Confirmation (HPLC, HRMS, NMR) prep_hplc->analysis end Pure this compound analysis->end

Caption: General purification workflow for this compound.

References

Technical Support Center: Optimizing HPLC Separation of (16R)-Dihydrositsirikine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) separation of (16R)-Dihydrositsirikine and its stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound isomers?

The primary challenge is that this compound and its stereoisomers, such as the (16S) form, are enantiomers or diastereomers. These molecules have identical physical and chemical properties in an achiral environment, making their separation impossible on standard achiral stationary phases like C18. Therefore, a chiral separation technique is required to resolve them.[1]

Q2: What type of HPLC column is recommended for separating Dihydrositsirikine isomers?

For chiral separations of complex molecules like indole alkaloids, polysaccharide-based chiral stationary phases (CSPs) are highly recommended and widely used.[1] Columns such as Chiralpak AD or Chiralcel OD, which are based on amylose and cellulose derivatives respectively, have proven effective for separating various indole alkaloid enantiomers.[2] The choice between different CSPs often requires screening to find the one that provides the best selectivity for the specific isomers.[1]

Q3: How can I optimize the mobile phase for better resolution?

Mobile phase composition is a critical factor for optimizing selectivity in chiral separations.[1]

  • Normal-Phase Mode: Mixtures of alkanes (like hexane or heptane) with an alcohol (like ethanol or isopropanol) are commonly used. Small amounts of an amine additive (e.g., diethylamine, TEA) are often necessary to improve peak shape for basic compounds like alkaloids.

  • Reversed-Phase Mode: Mixtures of water or buffer with acetonitrile or methanol are typical. The pH of the buffer can significantly impact retention and selectivity.

  • Polar Organic Mode: Using polar organic solvents like acetonitrile or methanol, sometimes with additives like formic acid or diethylamine, can also provide unique selectivity.[3][4] The concentration of these additives can sometimes even reverse the enantiomer elution order.[3][4]

Q4: Why are my peaks tailing when analyzing Dihydrositsirikine?

Peak tailing for basic compounds like Dihydrositsirikine (an indole alkaloid) is often caused by secondary interactions with acidic silanol groups on the surface of silica-based columns.[5][6] To mitigate this:

  • Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase to saturate the active silanol sites.[5]

  • Use a column with high-purity silica and advanced end-capping.[5]

  • Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups (typically by operating at a lower pH).[5]

Q5: Can temperature be used to optimize the separation?

Yes, temperature is a powerful parameter for optimizing chiral separations.[1] Varying the column temperature can change the thermodynamics of the interaction between the analytes and the chiral stationary phase, which can significantly affect selectivity and resolution. It is recommended to use a thermostatted column oven to ensure stable and reproducible retention times.[7][8]

Troubleshooting Guides

This section addresses specific problems you may encounter during method development and analysis.

Issue 1: Poor or No Resolution of Isomers
Possible Cause Suggested Solution Citation
Incorrect Column Type The column is not a Chiral Stationary Phase (CSP).Standard reversed-phase columns (C8, C18) will not separate enantiomers. Use a polysaccharide-based CSP like Chiralpak® or Chiralcel®.
Inappropriate Mobile Phase The mobile phase composition does not provide adequate selectivity.Systematically screen different mobile phase modes (normal-phase, reversed-phase, polar organic). Vary the organic modifier and its concentration.
Suboptimal Temperature The current operating temperature is not ideal for resolution.Optimize the column temperature. Try a range from 10°C to 40°C in 5°C increments to observe the effect on resolution.
Co-elution of Peaks The resolution of the two peaks is insufficient.Change the column to one with a different chiral selector.[7] Modify the mobile phase composition by changing the solvent ratio or adding a different additive.[5]
Issue 2: Unstable Retention Times
Possible Cause Suggested Solution Citation
Inadequate Column Equilibration The column is not fully equilibrated with the new mobile phase.Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. For some phases, longer times may be needed.
Temperature Fluctuations The ambient temperature is changing, affecting retention.Use a thermostatted column compartment to maintain a constant temperature.
Mobile Phase Composition Change The mobile phase was prepared incorrectly or is evaporating.Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent selective evaporation of the more volatile component.
Pump or Flow Rate Issues Air bubbles in the pump or inconsistent flow rate.Degas the mobile phase thoroughly. Purge the pump to remove air bubbles. Check for leaks in the system.
Issue 3: Poor Peak Shape (Tailing, Fronting, Broadening)
Possible Cause Suggested Solution Citation
Secondary Silanol Interactions The basic nitrogen in the alkaloid interacts with column silanols, causing tailing.Add a basic modifier (e.g., 0.1% Diethylamine) to the mobile phase. Use a high-purity, well-end-capped column.
Column Overload Injecting too much sample mass leads to fronting or tailing.Reduce the injection volume or dilute the sample. Use a column with a larger internal diameter if high loading is necessary.
Extra-Column Volume Excessive tubing length or diameter between the column and detector causes peak broadening.Use tubing with a narrow internal diameter (e.g., ≤0.125 mm) and keep the length as short as possible.
Column Contamination or Void A contaminated guard column or a void at the column inlet can distort peak shape.Replace the guard column.[7] If a void is suspected, try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, replace the column.[9]

Experimental Protocols

Representative Chiral HPLC Method for Dihydrositsirikine Isomers

This is a representative starting method based on common practices for separating indole alkaloids. Optimization will be required.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralpak AD-H, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 225 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the isomer mixture in 10 mL of the mobile phase.

Quantitative Data Summary

Table 1: Effect of Mobile Phase Composition on Isomer Separation

The following data is illustrative to demonstrate the effect of method parameters on separation quality.

Isopropanol % in Hexane Retention Time (min) - Isomer 1 (16S) Retention Time (min) - Isomer 2 (16R) Resolution (Rs) Peak Asymmetry (As)
15%12.514.82.11.3
20%9.811.21.81.2
25%7.28.11.41.2

Note: All mobile phases contain 0.1% Diethylamine.

Visualizations

G start Goal: Separate This compound Isomers screen 1. Column & Mobile Phase Screening start->screen csp Select Chiral Stationary Phases (e.g., Chiralpak AD, Chiralcel OD) screen->csp mp Test Mobile Phase Modes (Normal, Reversed, Polar Organic) screen->mp eval1 Evaluate Initial Separation (Any Resolution?) csp->eval1 mp->eval1 eval1->screen No, try new column/mode optim 2. Method Optimization eval1->optim Yes mp_ratio Optimize Mobile Phase Ratio & Additive Concentration optim->mp_ratio temp Optimize Temperature mp_ratio->temp flow Optimize Flow Rate temp->flow eval2 Check Resolution (Rs > 1.5) & Peak Shape (As < 1.5) flow->eval2 eval2->optim No, re-optimize valid 3. Method Validation eval2->valid Yes end Final Validated Method valid->end

Caption: Workflow for Chiral HPLC Method Development.

G start Problem: Poor Resolution (Rs < 1.5) between Isomers check_col Is a Chiral Stationary Phase (CSP) being used? start->check_col use_csp Action: Switch to an appropriate CSP (e.g., Polysaccharide-based) check_col->use_csp No check_mp Is the mobile phase composition optimal? check_col->check_mp Yes adj_mp Action: Vary organic modifier ratio. Change solvent type (e.g., EtOH to IPA). Vary additive concentration. check_mp->adj_mp No check_temp Has temperature been optimized? check_mp->check_temp Yes adj_mp->start adj_temp Action: Screen temperatures (e.g., 15°C to 40°C) to assess impact on selectivity. check_temp->adj_temp No check_flow Is the flow rate too high? check_temp->check_flow Yes adj_temp->start adj_flow Action: Reduce flow rate (e.g., from 1.0 to 0.8 mL/min) to improve efficiency. check_flow->adj_flow Yes resolved Problem Resolved check_flow->resolved No adj_flow->start

References

common experimental errors with (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (16R)-Dihydrositsirikine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and answer frequently asked questions.

Disclaimer: this compound is a specific indole alkaloid. Detailed experimental data and established protocols for this particular compound are limited in publicly available literature. Therefore, the following troubleshooting guides and FAQs are based on general knowledge and best practices for the broader class of indole alkaloids. Researchers should adapt these recommendations to their specific experimental context and always rely on their own empirical data.

I. Frequently Asked Questions (FAQs)

1. General Handling and Storage

  • Q: How should I store this compound?

    • A: As a standard practice for indole alkaloids, this compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is advisable to keep the compound in a tightly sealed container at -20°C. Protect from light and moisture.

  • Q: What is the stability of this compound in different solvents?

2. Synthesis and Purification

  • Q: I am having trouble with the total synthesis of a dihydrositsirikine analog. What are some common pitfalls?

    • A: Common challenges in the synthesis of complex indole alkaloids include stereocontrol, low yields in multi-step reactions, and difficult purification. Key areas to troubleshoot include the choice of protecting groups, optimization of reaction conditions (temperature, solvent, catalyst), and purification techniques. Refer to literature on related indole alkaloid syntheses for established methodologies.

  • Q: My HPLC purification of this compound is showing poor resolution. What can I do?

    • A: Poor resolution in HPLC can be due to several factors. Consider optimizing the mobile phase composition, trying a different column with an alternative stationary phase (e.g., C18, Phenyl-Hexyl), or adjusting the gradient slope for better separation of closely eluting impurities. Ensure your sample is fully dissolved in the mobile phase before injection to prevent peak distortion.

3. Biological Assays

  • Q: I am not observing the expected anti-cancer activity with this compound in my cell-based assay. What could be the reason?

    • A: Several factors could contribute to this. Verify the purity and integrity of your compound stock. Ensure the compound is soluble in your cell culture medium at the tested concentrations and is not precipitating. The choice of cell line is also critical, as sensitivity to specific compounds can vary. It is also possible that the reported activity is specific to certain cancer types or experimental conditions not replicated in your assay.[1][2][3][4][5]

  • Q: How can I determine the mechanism of action of this compound?

    • A: To elucidate the mechanism of action, a multi-faceted approach is recommended. This can include identifying the molecular target through techniques like affinity chromatography or proteomics, and investigating the downstream signaling pathways affected by the compound. For indole alkaloids, pathways like the MAPK signaling cascade are often implicated in their anti-cancer effects.[6][7][8]

II. Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the experimental workflow with this compound and related indole alkaloids.

A. Purity and Characterization Issues
Problem Possible Cause Suggested Solution
Broad or multiple melting points Impurities present in the sample.[9]Recrystallize the sample from a suitable solvent system. Perform column chromatography or preparative HPLC for further purification.
Unexpected peaks in NMR spectrum Residual solvent, impurities, or degradation of the sample.[10][11][12]Ensure the sample is thoroughly dried under high vacuum. Use high-purity deuterated solvents. Compare the spectrum with literature data for related compounds if available. Re-purify the sample if necessary.
Inconsistent Mass Spectrometry results In-source fragmentation, salt adduction, or presence of isomers.[13][14][15][16][17]Optimize MS parameters (e.g., collision energy, ionization source). Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition. Consider different ionization techniques (e.g., ESI, APCI).
Single peak in HPLC but multiple spots on TLC Co-elution of impurities with the main compound under the specific HPLC conditions.Develop an alternative HPLC method with a different column or mobile phase to resolve the impurities. Use 2D-TLC with different solvent systems to confirm purity.
B. Biological Assay Failures
Problem Possible Cause Suggested Solution
Low or no bioactivity Compound degradation.[18][19]Verify the integrity of the compound using analytical techniques like HPLC or LC-MS before use. Prepare fresh solutions for each experiment.
Poor solubility in assay buffer/medium.Use a co-solvent like DMSO (ensure final concentration is non-toxic to cells). Sonication or gentle warming may aid dissolution.
Inappropriate assay conditions.Optimize assay parameters such as incubation time, cell density, and compound concentration range.
High variability between replicates Pipetting errors or inconsistent cell seeding.Use calibrated pipettes and ensure proper mixing of solutions. Automate liquid handling steps if possible. Ensure a homogenous cell suspension before seeding.
Cell line instability or contamination.Regularly check cell lines for mycoplasma contamination. Use cells within a consistent passage number range.

III. Experimental Protocols

Protocol 1: General Procedure for Purity Assessment of an Indole Alkaloid by HPLC-UV

  • Sample Preparation: Accurately weigh approximately 1 mg of the indole alkaloid and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis detector at a wavelength determined by the UV spectrum of the compound (typically around 220 nm and 280 nm for indole alkaloids).

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B (linear gradient)

    • 31-35 min: 10% B (re-equilibration)

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of the main compound as the percentage of its peak area relative to the total peak area of all peaks.

Protocol 2: General MTT Assay for Cytotoxicity of an Indole Alkaloid

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the indole alkaloid stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

IV. Visualizations

Signaling Pathway

MAPK_Pathway extracellular Growth Factors / Mitogens receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (c-Jun, c-Fos, etc.) erk->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression cellular_response Cellular Responses (Proliferation, Differentiation, Survival) gene_expression->cellular_response indole_alkaloid This compound (Hypothesized) indole_alkaloid->raf Inhibition indole_alkaloid->mek Inhibition indole_alkaloid->erk Inhibition

Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow

Experimental_Workflow start Start: Natural Source (e.g., Catharanthus roseus) extraction Extraction start->extraction fractionation Fractionation (e.g., Column Chromatography) extraction->fractionation purification Purification (e.g., HPLC) fractionation->purification characterization Structure Elucidation & Purity Check (NMR, MS, etc.) purification->characterization pure_compound Pure this compound characterization->pure_compound bioassay Biological Evaluation (e.g., Cytotoxicity Assay) pure_compound->bioassay data_analysis Data Analysis & Interpretation bioassay->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for the isolation and evaluation of this compound.

References

Technical Support Center: (16R)-Dihydrositsirikine Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific degradation pathways of (16R)-Dihydrositsirikine is not available in the public domain. The following content is based on general principles of indole alkaloid stability and degradation and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows signs of degradation shortly after dissolving. What are the likely causes?

A1: Indole alkaloids like this compound can be susceptible to degradation under several conditions:

  • Oxidation: The indole nucleus is prone to oxidation, which can be accelerated by exposure to air, light, or the presence of oxidizing agents.

  • pH Instability: Extreme pH conditions (both acidic and basic) can catalyze hydrolysis or rearrangement of the molecule. The stability of this compound across a range of pH values has not been formally reported.

  • Temperature: Elevated temperatures can increase the rate of degradation.

  • Solvent Effects: The choice of solvent can influence stability. Protic solvents, in particular, may participate in degradation reactions.

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products for this compound have not been documented, potential degradation pathways for similar indole alkaloids may involve:

  • Oxidation of the indole ring.

  • Hydrolysis of the ester group.

  • Epimerization at chiral centers.

  • Rearrangement of the skeletal framework.

Identification of degradation products would require analytical techniques such as LC-MS and NMR spectroscopy.

Q3: How can I minimize the degradation of this compound during storage and handling?

A3: To minimize degradation, the following precautions are recommended:

  • Storage: Store the solid compound at low temperatures (e.g., -20°C or -80°C), protected from light and moisture.

  • Solution Preparation: Prepare solutions fresh for each experiment. If storage of solutions is necessary, use aprotic solvents, degas the solvent, and store at low temperatures under an inert atmosphere (e.g., argon or nitrogen).

  • Experimental Conditions: Avoid high temperatures and exposure to strong light. Use buffers to maintain a stable pH if working in aqueous solutions.

Troubleshooting Guides

Issue 1: Variability in Experimental Results

Symptom Possible Cause Suggested Solution
Inconsistent bioactivity or analytical readings between experimental runs.Sample degradation.Prepare fresh solutions for each experiment. Assess the purity of the stock solution periodically using HPLC. Store stock solutions under inert gas at -80°C.
Appearance of unknown peaks in chromatograms.Formation of degradation products.Analyze the new peaks by LC-MS to identify potential degradation products. Review experimental conditions (pH, temperature, light exposure) to identify potential triggers for degradation.

Issue 2: Poor Solubility and Precipitation

Symptom Possible Cause Suggested Solution
Compound precipitates out of solution during the experiment.Low solubility in the chosen solvent system.Test a range of biocompatible solvents or co-solvent systems. Sonication may aid in dissolution, but care should be taken to avoid heating the sample.
Hazy or cloudy appearance of the solution.Partial dissolution or formation of aggregates.Filter the solution through a 0.22 µm filter before use. Consider the use of solubilizing agents, but verify their compatibility with the experimental system.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol provides a general framework for investigating the stability of this compound under various stress conditions.

  • Preparation of Stock Solution:

    • Accurately weigh this compound and dissolve in a suitable solvent (e.g., DMSO, Methanol) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Protect from light and incubate at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

  • Time Points:

    • Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

    • Characterize major degradation products using LC-MS/MS and NMR.

Diagrams

G cluster_storage Storage and Handling cluster_experiment Experimental Workflow cluster_troubleshooting Troubleshooting storage_solid Solid Compound (-20°C to -80°C, dark, dry) prepare_solution Prepare Fresh Solution storage_solid->prepare_solution storage_solution Solution Storage (Aprotic, Degassed, -80°C, Inert Gas) prepare_solution->storage_solution If necessary start_experiment Start Experiment prepare_solution->start_experiment storage_solution->start_experiment control_conditions Control Conditions (pH, Temperature, Light) start_experiment->control_conditions precipitation Solubility Issues start_experiment->precipitation data_analysis Data Analysis control_conditions->data_analysis variability Inconsistent Results data_analysis->variability degradation Degradation Suspected variability->degradation

Caption: General workflow for handling this compound to minimize degradation and troubleshoot common issues.

G cluster_stressors Potential Stressors cluster_pathways Hypothetical Degradation Pathways compound This compound acid Acid (e.g., 0.1 M HCl) compound->acid compound->acid base Base (e.g., 0.1 M NaOH) compound->base compound->base oxidant Oxidant (e.g., H2O2) compound->oxidant heat Heat (e.g., 60°C) compound->heat compound->heat hydrolysis Hydrolysis acid->hydrolysis epimerization Epimerization acid->epimerization base->hydrolysis base->epimerization oxidation Oxidation oxidant->oxidation rearrangement Rearrangement heat->rearrangement heat->epimerization light Light (e.g., UV) degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products rearrangement->degradation_products epimerization->degradation_products

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

Technical Support Center: Enhancing the Bioactivity of (16R)-Dihydrositsirikine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (16R)-Dihydrositsirikine derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, bioactivity screening, and mechanistic studies.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for enhancing the bioactivity of indole alkaloid derivatives like this compound?

A1: Enhancing the bioactivity of this compound derivatives often involves synthetic modifications to alter their physicochemical properties and target interactions. Key strategies include:

  • Structural Modification: Introducing various functional groups (e.g., halogens, methoxy groups) to the indole core or the side chains can influence lipophilicity, electronic properties, and steric interactions with the target protein.

  • Salt Formation: Converting the molecule into a salt can improve solubility and bioavailability.

  • Prodrug Approach: Designing a prodrug that is converted to the active compound in vivo can overcome issues with stability, solubility, or targeted delivery.

  • Combination Therapy: Investigating synergistic effects with other known therapeutic agents can enhance the overall efficacy.

Q2: We are observing poor solubility of our synthesized this compound derivative. How can we address this?

A2: Poor solubility is a common challenge. Consider the following approaches:

  • Solvent Selection: Experiment with a range of biocompatible solvents and co-solvent systems. Dimethyl sulfoxide (DMSO) is a common choice for initial in vitro testing, but its concentration should be minimized to avoid cellular toxicity.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the medium can significantly improve solubility.

  • Formulation Strategies: Explore the use of cyclodextrins, liposomes, or nanoparticles to encapsulate the compound and improve its aqueous solubility.

  • Structural Modification: As mentioned in Q1, synthetic modifications can be made to the molecule to introduce more polar functional groups.

Q3: How do we select the appropriate cancer cell lines for screening the anticancer activity of our derivatives?

A3: Cell line selection is critical for obtaining relevant results. Consider the following factors:

  • Target Expression: If the putative molecular target of this compound is known or hypothesized (e.g., mTOR), select cell lines with varying levels of target expression. Deregulation of the mTOR pathway has been reported in many types of cancer.

  • Tumor Type: Choose cell lines representative of the cancer types you are targeting. The National Cancer Institute's NCI-60 panel provides a standardized set of human cancer cell lines from various tissues.

  • Genetic Background: Consider the mutational status of key oncogenes and tumor suppressor genes (e.g., p53, KRAS, BRAF) in the cell lines, as these can influence drug sensitivity.

  • Growth Characteristics: Select cell lines with reproducible growth rates and morphologies suitable for the chosen bioassays.

Q4: Our this compound derivative shows promising cytotoxicity, but how can we determine if it acts on the mTOR pathway?

A4: To investigate the effect on the mTOR pathway, you can perform a Western blot analysis to examine the phosphorylation status of key downstream effectors of mTORC1 and mTORC2. A decrease in the phosphorylation of proteins like S6 ribosomal protein and 4E-BP1 would suggest inhibition of mTORC1. A decrease in the phosphorylation of Akt at Ser473 would indicate mTORC2 inhibition.

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause Troubleshooting Steps
Low reaction yield during Fischer indole synthesis. Incomplete reaction; side product formation; degradation of starting material or product.Optimize reaction conditions (temperature, solvent, catalyst). Ensure purity of reagents and use of anhydrous solvents. Monitor reaction progress using Thin Layer Chromatography (TLC).
Difficulty in purifying the final compound. Co-elution of impurities with similar polarity.Experiment with different solvent systems for column chromatography. Consider alternative purification techniques like preparative HPLC or crystallization. The use of additives like triethylamine (TEA) in the eluent can help for basic compounds.
Product instability. The compound may be sensitive to light, air, or temperature.Store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.
Cell-Based Assays
Problem Possible Cause Troubleshooting Steps
High variability in MTT assay results. Inconsistent cell seeding; contamination; incomplete formazan solubilization; direct reduction of MTT by the compound.Ensure accurate and consistent cell plating. Regularly check for microbial contamination. Ensure complete dissolution of formazan crystals before reading the plate. Perform a cell-free assay to check for direct MTT reduction by the compound.
Low signal or no dose-response in apoptosis assay. Incorrect timing of the assay; insufficient drug concentration; cell line resistance.Perform a time-course experiment to determine the optimal incubation period. Test a wider range of drug concentrations. Use a positive control to ensure the assay is working correctly. Consider using a different cell line.
"Edge effects" in 96-well plates. Increased evaporation from the outer wells of the plate.Avoid using the outermost wells for experimental samples. Fill the outer wells with sterile PBS or media to create a humidity barrier.

Data Presentation

Table 1: Hypothetical Bioactivity of this compound Derivatives against MCF-7 Cancer Cells

CompoundModificationIC₅₀ (µM) in MTT AssayApoptosis (% of cells) at 2x IC₅₀p-mTOR (Ser2448) Inhibition (%) at IC₅₀
DHS-001Parent Compound15.225.430.1
DHS-0025-Fluoro8.745.855.6
DHS-0037-Methoxy12.130.242.3
DHS-0045-Fluoro, 7-Methoxy5.465.178.9
DoxorubicinPositive Control0.885.3N/A

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for determining the effect of this compound derivatives on cell viability.

Materials:

  • 96-well microplates

  • Cancer cell line of choice

  • Complete culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound derivative in culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of the mTOR Signaling Pathway

This protocol is to assess the effect of this compound derivatives on the mTOR signaling pathway.

Materials:

  • 6-well plates

  • Cancer cell line of choice

  • Complete culture medium

  • This compound derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-Akt (Ser473), anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the this compound derivative at various concentrations for the desired time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like GAPDH to ensure equal protein loading.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioactivity Bioactivity Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound Derivatives purification Purification (Column Chromatography, HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization mtt MTT Cell Viability Assay characterization->mtt apoptosis Apoptosis Assay (Flow Cytometry) mtt->apoptosis western_blot Western Blot (mTOR Pathway Analysis) apoptosis->western_blot

Caption: Experimental workflow for enhancing and evaluating the bioactivity of this compound derivatives.

mtor_pathway growth_factors Growth Factors rtk RTK growth_factors->rtk pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtorc2 mTORC2 pi3k->mtorc2 tsc TSC1/2 akt->tsc survival Cell Survival akt->survival rheb Rheb-GTP tsc->rheb mtorc1 mTORC1 rheb->mtorc1 s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 autophagy Autophagy mtorc1->autophagy protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis four_ebp1->protein_synthesis mtorc2->akt cytoskeleton Cytoskeletal Organization mtorc2->cytoskeleton dhs_derivative This compound Derivative dhs_derivative->mtorc1

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of this compound derivatives.

Technical Support Center: (16R)-Dihydrositsirikine Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (16R)-Dihydrositsirikine in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in bioassays?

A1: this compound is a natural indole alkaloid. In bioassays, it is primarily investigated for its potential therapeutic properties, particularly its cytotoxic and anti-proliferative effects against cancer cell lines.

Q2: Which types of bioassays are most common for evaluating the activity of this compound?

A2: The most common bioassays are cell viability and cytotoxicity assays designed to determine the compound's effect on cancer cells. These include metabolic assays like the MTT and MTS assays, and protein content-based assays like the Sulforhodamine B (SRB) assay.

Q3: What is the typical mechanism of action for indole alkaloids like this compound in cancer cells?

A3: While the exact mechanism for this compound is a subject of ongoing research, related indole alkaloids often exert their anti-cancer effects by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting topoisomerase enzymes, which are crucial for DNA replication.

Q4: What is the importance of determining the IC50 value for this compound?

A4: The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[1][2][3][4] For this compound, the IC50 value indicates the concentration required to inhibit 50% of a biological process, such as cancer cell proliferation.[1][3] This value is essential for comparing its efficacy across different cell lines and against other anti-cancer agents.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the bioassay of this compound.

Issue 1: Inconsistent IC50 Values Between Experiments

Q: My calculated IC50 value for this compound varies significantly between replicate experiments. What are the potential causes and solutions?

A: Inconsistent IC50 values are a common challenge in cytotoxicity assays.[5][6][7] Several factors can contribute to this variability.

Potential Cause Troubleshooting Steps
Compound Solubility Issues This compound, as an alkaloid, may have limited aqueous solubility.[8][9][10][11][12] Ensure the compound is fully dissolved in the stock solution (typically DMSO). When diluting into culture media, vortex thoroughly and visually inspect for any precipitation. The final DMSO concentration should be kept low (typically ≤0.5%) and consistent across all wells, including controls.[5][7]
Uneven Cell Seeding An unequal number of cells in each well is a primary source of variability.[5][6][7] Ensure you have a homogenous single-cell suspension before and during plating by gently pipetting or swirling the suspension frequently.[5][6]
Cell Health and Passage Number Use cells that are in the exponential growth phase and have a low passage number. High passage numbers can lead to phenotypic drift, altering the cells' response to the compound.[5]
Pipetting Inaccuracy Small volume errors during serial dilutions can lead to significant inaccuracies in the final concentration.[6][7] Use calibrated pipettes and proper pipetting techniques. For serial dilutions, change tips between concentrations.[5]
Issue 2: High Background Signal in Colorimetric Assays (MTT, SRB)

Q: I am observing high background absorbance in my negative control wells. What could be causing this?

A: High background can obscure the signal from the cells and lead to inaccurate results.

Potential Cause Troubleshooting Steps
Media Components Phenol red and high concentrations of serum in the culture medium can contribute to background absorbance. For the final assay steps, consider using phenol red-free media.
Compound Interference This compound may interact with the assay reagents. To check for this, run a control plate with the compound in cell-free media to see if it directly reduces MTT or binds to SRB.
Incomplete Washing (SRB Assay) Residual SRB dye that is not washed away will lead to high background. Ensure thorough but gentle washing with 1% acetic acid to remove all unbound dye.[13][14][15][16]
Contamination Microbial contamination (bacteria, yeast) can metabolize assay substrates (like MTT) or contribute to protein content (SRB), leading to a false positive signal.[17][18][19][20][21] Regularly inspect cultures for any signs of contamination.[19][20][21]
Issue 3: Discrepancy Between Different Viability Assays

Q: My results from an MTT (metabolic) assay don't align with those from an SRB (total protein) assay. Why is this happening?

A: Different assays measure different cellular parameters, and discrepancies can provide insight into the compound's mechanism of action.

Potential Cause Troubleshooting Steps
Different Biological Endpoints MTT assays measure mitochondrial metabolic activity, while SRB assays measure total cellular protein.[5] A compound could, for example, inhibit mitochondrial function without immediately causing cell death, which would show a strong effect in the MTT assay but a weaker effect in the SRB assay.
Interference with Mitochondrial Function If this compound directly inhibits mitochondrial reductases, it would lead to a sharp drop in the MTT signal that may not reflect the actual level of cell death.
Induction of Senescence or Cell Cycle Arrest The compound might cause cells to stop proliferating (cell cycle arrest) without killing them. In this case, the protein content per cell might increase, leading to an underestimation of cytotoxicity in the SRB assay compared to the MTT assay.
Confirmation with a Third Assay To resolve discrepancies, consider using a third assay that measures a different endpoint, such as a membrane integrity assay (e.g., LDH release) or a direct cell counting method (e.g., Trypan Blue exclusion).
Quantitative Data Presentation

The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines, as determined by the Sulforhodamine B (SRB) assay after 48 hours of exposure.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma12.5
HeLaCervical Adenocarcinoma18.2
A549Lung Carcinoma25.8
HCT-116Colon Carcinoma9.7
HepG2Hepatocellular Carcinoma21.4
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

This protocol is adapted for determining the cytotoxicity of this compound on adherent cancer cell lines.[13][14][15][16][22]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Adherent cancer cells in culture

  • 96-well flat-bottom plates

  • Complete culture medium

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization solution: 10 mM Tris base solution (pH 10.5)

  • Microplate reader (absorbance at 510-570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated controls.

    • Incubate for the desired exposure time (e.g., 48 hours).

  • Cell Fixation:

    • After incubation, gently add 25 µL of cold 50% TCA to each well without removing the medium (final concentration of 10% TCA).[15]

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove TCA and media components.[14][15]

    • Remove excess water by tapping the plate on a paper towel and allow it to air dry completely.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[15]

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the optical density (OD) at a wavelength between 510 nm and 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay SRB Assay cluster_analysis Data Analysis p1 Prepare this compound Stock Solution (in DMSO) p3 Harvest & Count Cells (Exponential Phase) p2 Culture Adherent Cancer Cells p2->p3 a1 Seed Cells in 96-Well Plate p3->a1 a2 Incubate 24h (Cell Attachment) a1->a2 a3 Treat with Serial Dilutions of Compound a2->a3 a4 Incubate 48h (Drug Exposure) a3->a4 a5 Fix Cells with TCA a4->a5 a6 Stain with SRB a5->a6 a7 Wash & Dry Plate a6->a7 a8 Solubilize Dye with Tris Base a7->a8 d1 Read Absorbance (510-570 nm) a8->d1 d2 Calculate % Viability vs. Control d1->d2 d3 Plot Dose-Response Curve d2->d3 d4 Determine IC50 Value d3->d4

Caption: Workflow for determining the IC50 of this compound using the SRB assay.

Hypothetical Signaling Pathway for this compound Action

Disclaimer: The following diagram illustrates a plausible, hypothetical signaling pathway for the anti-cancer activity of this compound, based on common mechanisms of related compounds. This pathway is for illustrative purposes and requires experimental validation.

G cluster_dna DNA Damage & Replication Stress cluster_cycle Cell Cycle Regulation cluster_apoptosis Intrinsic Apoptosis Pathway compound This compound topo Topoisomerase II Inhibition compound->topo dna_damage DNA Strand Breaks topo->dna_damage p53 p53 Activation dna_damage->p53 p21 p21 Expression p53->p21 bax Bax/Bak Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 inhibits cdk CDK2/Cyclin E Inhibition p21->cdk inhibits g1_arrest G1/S Phase Arrest cdk->g1_arrest leads to mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito inhibits cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis executes

Caption: Hypothetical signaling cascade for this compound-induced apoptosis.

References

Technical Support Center: Scaling Up (16R)-Dihydrositsirikine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the production of (16R)-Dihydrositsirikine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work and scale-up efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its significance?

This compound is a monoterpenoid indole alkaloid with the chemical formula C₂₁H₂₈N₂O₃ and a molecular weight of 356.47 g/mol .[1] It is a compound of interest in pharmaceutical research due to its potential biological activities, characteristic of the broader class of indole alkaloids. It is naturally found in Catharanthus roseus, a plant known for producing various medicinal compounds. The dihydropyridine structure is a key feature of this molecule.

Q2: What are the primary methods for producing this compound?

Currently, the production of this compound primarily relies on extraction from its natural source, Catharanthus roseus. This typically involves an acidic extraction of the plant material, followed by a series of purification steps. While total synthesis of complex alkaloids is possible, it is often challenging and may not be economically viable for large-scale production. A potential alternative is a semi-synthetic approach, possibly utilizing more abundant precursor alkaloids from C. roseus. Research into the biosynthesis of related isomers suggests that enzymatic conversion from precursors like geissoschizine could be a future avenue for production.

Q3: What are the main challenges in scaling up this compound production?

Scaling up the production of this compound presents several challenges common to the production of natural product-derived pharmaceuticals. These include:

  • Inconsistent Yields: Variability in the alkaloid content of the raw plant material.

  • Extraction Efficiency: Ensuring efficient and consistent extraction of the target compound from large volumes of biomass.

  • Purification Complexity: Developing a robust and scalable purification process to isolate this compound from a complex mixture of related alkaloids.

  • Compound Stability: this compound, being a dihydropyridine derivative, is likely susceptible to degradation by light, heat, and certain pH conditions.[2][3]

  • Impurity Profile: Identifying and controlling the levels of process-related impurities and degradation products.

Troubleshooting Guides

Section 1: Synthesis and Extraction

Problem 1.1: Low yield of crude this compound extract.

  • Possible Cause A: Inefficient Extraction from Plant Material.

    • Solution: Optimize the extraction solvent and pH. An acidic aqueous solution is generally effective for extracting alkaloids.[4] Experiment with different acids (e.g., citric acid, acetic acid) and their concentrations. Ensure thorough grinding and mixing of the plant material to maximize surface area contact with the solvent. Consider multistage extraction to improve recovery.

  • Possible Cause B: Degradation during Extraction.

    • Solution: Protect the extraction mixture from light, as dihydropyridine compounds can be photosensitive.[2][5] Control the temperature during extraction; while moderate heat can improve extraction efficiency, excessive temperatures may lead to thermal degradation of the alkaloid.[6][7] Conduct extractions under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

Problem 1.2: Inconsistent product profile in semi-synthesis.

  • Possible Cause A: Side Reactions.

    • Solution: Carefully control reaction conditions such as temperature, pH, and reaction time. The use of protecting groups for sensitive functional moieties on the precursor molecule may be necessary to prevent unwanted side reactions.

  • Possible Cause B: Catalyst Inefficiency.

    • Solution: If using a catalyst, ensure its purity and activity. Optimize the catalyst loading and screen different catalysts to find the most selective and efficient one for the desired transformation.

Section 2: Purification

Problem 2.1: Poor separation of this compound from related alkaloids during chromatography.

  • Possible Cause A: Suboptimal Mobile Phase.

    • Solution: Systematically optimize the mobile phase composition. For reverse-phase HPLC, adjust the organic modifier (e.g., acetonitrile, methanol) gradient and the pH of the aqueous phase. Small changes in pH can significantly alter the retention of alkaloids.[8][9]

  • Possible Cause B: Inappropriate Stationary Phase.

    • Solution: Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for this compound and its major impurities.

  • Possible Cause C: Column Overloading.

    • Solution: Reduce the sample load on the column. For preparative chromatography, it is crucial to determine the loading capacity of the column to avoid peak broadening and loss of resolution.

Problem 2.2: Product degradation during purification.

  • Possible Cause A: Exposure to Light.

    • Solution: Use amber glass containers and cover chromatography equipment to protect the sample from light. Work in a dimly lit environment where possible.

  • Possible Cause B: Unfavorable pH of the Mobile Phase.

    • Solution: Indole alkaloids can be unstable at extreme pH values.[4] Buffer the mobile phase to a pH where this compound exhibits maximum stability. This may require conducting a stability study at different pH values.

Section 3: Stability and Storage

Problem 3.1: Formation of degradation products in the final product upon storage.

  • Possible Cause A: Oxidation.

    • Solution: The dihydropyridine ring is susceptible to oxidation, which leads to the formation of the corresponding pyridine derivative and a loss of biological activity.[3][5] Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and consider the addition of antioxidants if compatible with the final application.

  • Possible Cause B: Photodegradation.

    • Solution: Store the final product in light-resistant containers (e.g., amber vials) at reduced temperatures.[2]

  • Possible Cause C: Inappropriate Storage Temperature.

    • Solution: Determine the optimal storage temperature through a formal stability study. Generally, lower temperatures will slow down degradation kinetics.

Data Presentation

Table 1: Hypothetical Comparison of Extraction Methods for this compound

Extraction MethodSolvent SystemTemperature (°C)Extraction Time (h)Crude Yield (%)Purity of this compound in Crude (%)
Maceration0.1 M Citric Acid25241.215
Sonication0.1 M Acetic Acid4021.518
SoxhletMethanol6582.112
Accelerated Solvent ExtractionEthanol/Water (80:20)800.52.520

Table 2: Illustrative HPLC Purification Parameters for this compound

ParameterCondition 1Condition 2Condition 3
Column C18 (250 x 10 mm, 5 µm)Phenyl-Hexyl (250 x 10 mm, 5 µm)C8 (250 x 10 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.50.1% Trifluoroacetic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5-95% B in 30 min10-90% B in 40 min15-85% B in 25 min
Flow Rate 4.0 mL/min3.5 mL/min4.5 mL/min
Purity Achieved 95.2%98.1%96.5%

Experimental Protocols

Protocol 1: General Extraction of this compound from Catharanthus roseus

  • Milling: Grind dried and powdered C. roseus leaves to a fine powder (e.g., 40-60 mesh).

  • Acidic Extraction: Macerate the powdered plant material in 0.1 M citric acid (1:10 w/v) with constant stirring for 24 hours at room temperature, protected from light.

  • Filtration: Filter the mixture through a Büchner funnel to separate the extract from the plant debris.

  • Basification: Adjust the pH of the filtrate to approximately 9-10 with ammonium hydroxide.

  • Solvent Partitioning: Extract the basified aqueous solution three times with an equal volume of dichloromethane.

  • Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis and Purification

  • Sample Preparation: Dissolve the crude extract in the initial mobile phase to a concentration of 10 mg/mL and filter through a 0.45 µm syringe filter.

  • Chromatographic System: Utilize a preparative HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (250 x 10 mm, 5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate, pH 5.5

    • B: Methanol

  • Gradient Elution: Start with 10% B, ramp to 90% B over 40 minutes.

  • Flow Rate: 3.5 mL/min.

  • Detection: Monitor the elution at 280 nm and 320 nm.

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Post-Processing: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material C. roseus Biomass grinding Grinding plant_material->grinding acid_extraction Acidic Extraction grinding->acid_extraction filtration Filtration acid_extraction->filtration basification Basification filtration->basification solvent_partitioning Solvent Partitioning basification->solvent_partitioning concentration_ext Concentration solvent_partitioning->concentration_ext crude_extract Crude Extract concentration_ext->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc Load onto column fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation pure_compound Pure this compound solvent_evaporation->pure_compound troubleshooting_logic cluster_synthesis Synthesis/Extraction Issues cluster_purification Purification Issues start Low Final Yield check_extraction Check Extraction Efficiency start->check_extraction check_degradation_ext Investigate Degradation during Extraction start->check_degradation_ext check_separation Optimize Chromatographic Separation start->check_separation check_degradation_pur Check for Degradation during Purification start->check_degradation_pur sol_extraction_params Adjust Solvent/pH/ Temperature check_extraction->sol_extraction_params sol_degradation_ext Protect from Light/Heat/ Oxygen check_degradation_ext->sol_degradation_ext sol_separation Modify Mobile Phase/ Stationary Phase check_separation->sol_separation sol_degradation_pur Use Light Protection/ Stable pH check_degradation_pur->sol_degradation_pur stability_pathway cluster_degradation Degradation Pathways dhs This compound (Active) oxidized_product Pyridine Derivative (Inactive) dhs->oxidized_product Light, O₂ hydrolyzed_product Hydrolysis Product dhs->hydrolyzed_product Acid/Base other_products Other Degradants dhs->other_products Heat

References

Validation & Comparative

Illuminating the Stereochemical Nuances of Indole Alkaloids: A Comparative Guide to (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (16R)-Dihydrositsirikine, a member of the Corynanthe class of monoterpenoid indole alkaloids. Due to the limited availability of direct comparative experimental data for this compound and its stereoisomers, this document establishes its identity based on current knowledge and presents a comparative analysis of the well-studied Corynanthe alkaloid yohimbine and its diastereomers. This case study serves to highlight the critical role of stereochemistry in determining the pharmacological profile of this important class of compounds.

Introduction to this compound

This compound is a naturally occurring indole alkaloid that has been identified in various plant species. Its chemical structure is characterized by a pentacyclic ring system, and its specific stereochemistry at position 16 is denoted by the "(16R)" designation.

Chemical and Physical Properties of this compound:

PropertyValueSource
Molecular Formula C₂₁H₂₈N₂O₃PubChem
Molecular Weight 356.46 g/mol PubChem
CAS Number 6519-26-2ChemicalBook
Synonyms 18,19-Dihydro-16(R)-sitsirikine, DihydrositsirikinePubChem

While the complete pharmacological profile of this compound is not extensively documented in publicly available literature, its structural similarity to other Corynanthe alkaloids suggests potential biological activities, such as interactions with neurotransmitter receptors.

The Critical Role of Stereochemistry: A Comparative Case Study of Yohimbine Stereoisomers

The profound impact of stereochemistry on the biological activity of Corynanthe alkaloids is well-illustrated by yohimbine and its diastereomers, rauwolscine and corynanthine.[1][2] These compounds share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This subtle structural variation leads to significant differences in their pharmacological effects, primarily their affinity and selectivity for adrenergic receptors.[2][3]

Yohimbine and rauwolscine are potent α2-adrenergic receptor antagonists, while corynanthine exhibits a preference for α1-adrenergic receptors.[2][3] This difference in receptor selectivity translates to distinct physiological responses.

Quantitative Comparison of Receptor Binding Affinities (Ki, nM) of Yohimbine Stereoisomers:

Compoundα1-Adrenergic Receptorα2-Adrenergic ReceptorSelectivity (α1/α2)
Yohimbine ~300~6.7~45
Rauwolscine ~20~6.7~3
Corynanthine ~33~1000~0.03

Data compiled from multiple sources. Ki values are approximate and can vary depending on the experimental conditions.

This data clearly demonstrates that stereoisomers can have dramatically different pharmacological profiles, underscoring the necessity of confirming the specific stereochemistry of a compound like this compound for any drug development application.

Experimental Protocols

Confirmation of Stereochemical Identity: A General Workflow

The definitive identification of this compound and its distinction from other stereoisomers relies on a combination of stereoselective synthesis and spectroscopic analysis.

cluster_synthesis Stereoselective Synthesis cluster_analysis Spectroscopic & Chiral Analysis start Chiral Starting Material step1 Multi-step Synthesis start->step1 product Target Stereoisomer (this compound) step1->product nmr NMR Spectroscopy (NOE, J-coupling) product->nmr Characterization ms Mass Spectrometry product->ms Characterization xray X-ray Crystallography product->xray Characterization hplc Chiral HPLC product->hplc Characterization

Caption: General workflow for the synthesis and confirmation of a specific stereoisomer.

Methodology:

  • Stereoselective Synthesis: The synthesis would begin with a chiral starting material or employ a chiral catalyst to control the stereochemistry at each chiral center, including the C-16 position.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are crucial for determining the relative stereochemistry of the molecule by analyzing the spatial proximity of protons.

    • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

    • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

  • Chiral Chromatography:

    • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate enantiomers and diastereomers, confirming the enantiomeric purity of the synthesized compound.

In Vitro Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxic effects of this compound against a panel of human cancer cell lines.

cluster_workflow Cytotoxicity Assay Workflow cell_culture 1. Cell Seeding (96-well plate) treatment 2. Compound Treatment (Varying Concentrations) cell_culture->treatment incubation 3. Incubation (e.g., 48-72 hours) treatment->incubation assay 4. Viability Assay (e.g., MTT, SRB) incubation->assay readout 5. Absorbance Reading assay->readout analysis 6. IC50 Calculation readout->analysis

Caption: Workflow for a typical in vitro cytotoxicity assay.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound (and comparator compounds) for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B), is added to the wells.

  • Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.

Radioligand Binding Assay for Adrenergic Receptors

This protocol describes a method to determine the binding affinity of this compound for α1- and α2-adrenergic receptors.[4]

cluster_binding_assay Adrenergic Receptor Binding Assay mem_prep 1. Membrane Preparation (Expressing Adrenergic Receptors) incubation 2. Incubation (Membranes, Radioligand, Test Compound) mem_prep->incubation filtration 3. Rapid Filtration (Separates bound from free radioligand) incubation->filtration washing 4. Washing filtration->washing scintillation 5. Scintillation Counting washing->scintillation analysis 6. Ki Calculation scintillation->analysis

Caption: Key steps in a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines or specific tissues) are prepared.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]prazosin for α1 or [³H]yohimbine for α2) and varying concentrations of the test compound (this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Washing: The filters are washed to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the competition binding curve, which represents the affinity of the test compound for the receptor.

Conclusion

While this compound is a known natural product, a comprehensive understanding of its pharmacological profile requires further investigation, particularly in direct comparison with its stereoisomers. The case of yohimbine and its diastereomers serves as a potent reminder that subtle changes in stereochemistry can lead to vastly different biological activities. The experimental protocols outlined in this guide provide a framework for the systematic characterization and evaluation of this compound and other novel indole alkaloids, which is essential for advancing drug discovery and development in this promising class of compounds.

References

A Comparative Guide to the Validation of Analytical Methods for (16R)-Dihydrositsirikine and Related Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of three widely used analytical techniques for the quantification of indole alkaloids, such as (16R)-Dihydrositsirikine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The focus is on the cross-validation of these methods to ensure data integrity and consistency across different analytical platforms.[1] This guide is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs and in understanding the critical parameters for method validation.

Introduction to Analytical Method Validation

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[2][3] This is a critical requirement in the pharmaceutical industry to ensure the quality, safety, and efficacy of drug products. The International Council for Harmonisation (ICH) provides guidelines (ICH Q2(R1)) that outline the validation characteristics required for an analytical procedure.[2][4] These characteristics include:

  • Accuracy: The closeness of test results to the true value.[3][4][5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3][4][5] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2][4]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2][4]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][4]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2][3][4][5]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][5]

Comparison of Analytical Methods

The selection of an analytical method for the quantification of this compound, an indole alkaloid, depends on various factors including the required sensitivity, selectivity, sample matrix, and the purpose of the analysis. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are the most commonly reported methods for the quantification of indole alkaloids.

FeatureHPLC-UVLC-MS/MSHPTLC
Principle Separation based on polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.Separation on a thin layer, detection by densitometry.
Selectivity Moderate to high.Very high.Moderate.
Sensitivity ng-µg range.pg-ng range.µg range.
Quantitation Good.Excellent.Semi-quantitative to quantitative.
Throughput Moderate.Moderate.High.
Cost Moderate.High.Low.
Typical Use Routine quality control, content uniformity.Bioanalysis, impurity profiling, metabolomics.Screening, preliminary analysis.

Experimental Protocols

Below are representative experimental protocols for the quantification of indole alkaloids using HPLC-UV, LC-MS/MS, and HPTLC. These can be adapted for the analysis of this compound.

I. High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is adapted from a method for the simultaneous quantification of vinca alkaloids in Catharanthus roseus extracts.[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.[6]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][7][8]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphate buffer) and an organic phase (e.g., acetonitrile or methanol).[8][9][10]

  • Flow Rate: Typically 0.8-1.2 mL/min.[8][10]

  • Column Temperature: Ambient or controlled (e.g., 30-40 °C).[7][8]

  • Detection Wavelength: Determined by the UV spectrum of the analyte; for many indole alkaloids, this is in the range of 220-310 nm.

  • Injection Volume: 10-20 µL.[6][8]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable solvent like methanol.[1][6]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.[1][6]

  • Sample Preparation:

    • Extract the analyte from the sample matrix (e.g., plant material, biological fluid) using an appropriate solvent.[1]

    • Filter the extract through a 0.45 µm syringe filter before injection.[1]

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is based on methods for the quantification of various compounds in biological matrices.[11][12]

1. Instrumentation and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[1]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for alkaloids.[1]

  • Column: C18 or similar reversed-phase column, often with smaller particle sizes for UHPLC.[13][14]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[1][13]

  • Flow Rate: Adapted to the column dimensions (e.g., 0.2-0.5 mL/min for UHPLC).[1][13]

2. Sample Preparation (from plasma):

  • To a small volume of plasma (e.g., 100 µL), add an internal standard.[12]

  • Precipitate proteins by adding a solvent like acetonitrile.[12][14]

  • Centrifuge the sample and collect the supernatant.[1][12]

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.[1]

III. High-Performance Thin-Layer Chromatography (HPTLC) Method

1. Instrumentation and Conditions:

  • Plates: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Apply samples and standards as bands using an automated applicator.[1]

  • Mobile Phase: A mixture of solvents optimized for the separation of the target alkaloids.

  • Development: Develop the plate in a chromatographic chamber saturated with the mobile phase vapor.[1]

  • Densitometric Analysis: Dry the plate after development. Quantify the analytes by correlating the peak areas of the samples with those of the standards.[1]

Data Presentation: Validation Parameters

The following tables summarize typical validation parameters for the analytical methods described. The acceptance criteria are based on ICH guidelines.[2][4]

Table 1: HPLC-UV Method Validation

ParameterTypical Value/RangeAcceptance Criteria (ICH Q2(R1))
Linearity (r²) > 0.999≥ 0.995
Range 1-100 µg/mLDependent on application
Accuracy (% Recovery) 98-102%80-120% (for drug substance)
Precision (RSD%) < 2%≤ 2% for repeatability and intermediate precision
LOD ~0.1 µg/mLTo be determined and reported
LOQ ~0.3 µg/mLTo be determined and reported
Specificity No interference at the retention time of the analytePeak purity and resolution should be demonstrated

Table 2: LC-MS/MS Method Validation

ParameterTypical Value/RangeAcceptance Criteria (Bioanalytical Method Validation)
Linearity (r²) > 0.998≥ 0.99
Range 0.5-200 ng/mL[11][12]At least 3 orders of magnitude
Accuracy (% Recovery) 95-105%Within ±15% of nominal (±20% at LLOQ)
Precision (RSD%) < 15%≤ 15% (≤ 20% at LLOQ)
LOD ~0.1 ng/mLTo be determined and reported
LOQ ~0.5 ng/mL[11][12]To be determined and reported
Specificity No interfering peaks from matrixSelectivity demonstrated with blank samples
Matrix Effect To be evaluatedShould be minimized and consistent

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows in the validation of analytical methods for indole alkaloid quantification.

Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method linearity Linearity & Range select_method->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data vs. Acceptance Criteria robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report

Caption: Workflow for the validation of an analytical method according to ICH guidelines.

LCMSMS_Workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data_processing 3. Data Processing plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant reconstitute Evaporate & Reconstitute supernatant->reconstitute injection Inject into UPLC/HPLC reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MS/MS) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Analyte calibration->quantification

References

Comparative Analysis of (16R)-Dihydrositsirikine Cross-Reactivity in Preclinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated cross-reactivity of (16R)-Dihydrositsirikine, a member of the vinca alkaloid family, in various preclinical assays. Due to the limited public data available for this compound specifically, this analysis leverages extensive research on structurally related and well-characterized vinca alkaloids, such as Vincristine and Vinblastine, to infer its likely on-target and off-target activities.

Introduction to this compound and Vinca Alkaloids

This compound is a natural product isolated from the medicinal plant Catharanthus roseus. As a vinca alkaloid, its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for microtubule formation. Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their disruption leads to cell cycle arrest and apoptosis, forming the basis of the anticancer properties of this drug class. While potent against cancer cells, vinca alkaloids are also known for a range of off-target effects that can lead to toxicities and limit their therapeutic window. Understanding the potential cross-reactivity of this compound is therefore crucial for its development as a therapeutic agent.

On-Target Activity: Tubulin Polymerization and Cytotoxicity

The principal therapeutic effect of vinca alkaloids is their anti-mitotic activity, which can be quantified through tubulin polymerization and cell-based cytotoxicity assays.

Data Presentation: On-Target Activity of Vinca Alkaloids
Assay TypeCompoundTarget/Cell LineIC50/EC50Reference
Tubulin PolymerizationVinblastinePorcine Brain Tubulin0.43 µM[1]
Tubulin PolymerizationVincristinePorcine Brain TubulinNot specified, but effective in nanomolar range[1]
Cell ProliferationVinblastineHeLa CellsCorrelates with mitotic arrest[2]
Cell ProliferationVincristineHeLa CellsCorrelates with mitotic arrest[2]
Cell ProliferationVinflunineU2OS Cells40 nM[3]
Cell ProliferationVinorelbineU2OS Cells5.7 nM[3]
Cell ProliferationVinblastineU2OS Cells1.0 nM[3]

Note: Data for this compound is not available. The table presents data from related vinca alkaloids to provide a comparative context.

Off-Target Activities and Potential Cross-Reactivity

While highly effective at disrupting microtubule dynamics, vinca alkaloids can interact with other cellular components, leading to a range of off-target effects. These interactions are critical to consider during drug development to anticipate potential toxicities and drug-drug interactions.

Data Presentation: Potential Off-Target Activities of Vinca Alkaloids
Assay TypeCompound(s)Target/SystemEffect/ObservationReference(s)
Neurotoxicity Vincristine, Vinblastine, VindesinePC12 Cell Neurite OutgrowthInhibition of neurite outgrowth, with Vincristine being the most potent.[4]
Drug Efflux Pump Interaction Vinca AlkaloidsP-glycoprotein (P-gp/ABCB1)Substrates of P-gp, leading to multidrug resistance.[5][6]
Metabolic Enzyme Interaction Vinca AlkaloidsCytochrome P450 3A4 (CYP3A4)Metabolized by CYP3A4, indicating a potential for drug-drug interactions.[7][8]
Receptor Binding (in silico) Vinblastine & MetabolitesMuscarinic, Dopaminergic, Histaminic ReceptorsPredicted binding to nausea-associated receptors.[9][10]
DNA Interaction VinblastineDNAWeak interaction observed, but not the primary mechanism of action.

Note: This table summarizes known off-target effects of vinca alkaloids. Specific quantitative data for this compound is not available.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design of studies for this compound.

Tubulin Polymerization Assay (Turbidimetric)

Principle: This assay measures the light scattering that occurs as purified tubulin polymerizes into microtubules. Inhibitors of polymerization will reduce the scattering.

Protocol:

  • Reagent Preparation:

    • Purified tubulin (e.g., from porcine brain) is reconstituted in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3 mg/mL.

    • GTP is added to a final concentration of 1 mM.

    • Test compounds, including this compound and reference vinca alkaloids, are prepared in a series of dilutions in the same buffer. A vehicle control (e.g., DMSO) should be included.

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add 10 µL of the 10x compound dilutions.

    • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • The initial rate of polymerization (Vmax) can be calculated from the steepest slope of the curve.

    • The IC50 value is determined by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases is quantified.

Protocol:

  • Cell Culture:

    • Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound and control compounds. Include a vehicle-only control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Neurotoxicity Assay (Neurite Outgrowth)

Principle: This assay uses a neuronal-like cell line (e.g., PC12) to assess the potential of a compound to inhibit neurite outgrowth, a key process in neuronal development and regeneration, which is often disrupted by neurotoxic agents.

Protocol:

  • Cell Culture and Differentiation:

    • Plate PC12 cells on collagen-coated dishes.

    • Induce differentiation and neurite outgrowth by treating the cells with Nerve Growth Factor (NGF).

  • Compound Treatment:

    • Expose the differentiating cells to various concentrations of this compound and known neurotoxic vinca alkaloids (e.g., Vincristine).

  • Assessment of Neurite Outgrowth:

    • After a defined incubation period (e.g., 3 days), fix the cells.

    • Visualize neurites using microscopy (e.g., phase-contrast or immunofluorescence staining for neuronal markers like β-III tubulin).

    • Quantify neurite outgrowth by measuring the percentage of cells bearing neurites and the length of the neurites.

  • Data Analysis:

    • Compare the extent of neurite outgrowth in treated cells to that in control cells to determine the inhibitory effect of the compounds.

Visualizations

Signaling Pathway of Vinca Alkaloid Action

Vinca Alkaloid Signaling Pathway cluster_cell Cancer Cell Vinca_Alkaloid This compound (Vinca Alkaloid) Tubulin α/β-Tubulin Dimers Vinca_Alkaloid->Tubulin Binds to Microtubules Microtubules Vinca_Alkaloid->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of vinca alkaloids leading to apoptosis.

Experimental Workflow for Cross-Reactivity Assessment

Cross-Reactivity Workflow cluster_assays Assay Panel cluster_data Data Analysis cluster_outcome Outcome Compound This compound On_Target On-Target Assays (Tubulin Polymerization, Cytotoxicity) Compound->On_Target Off_Target Off-Target Assays (Kinase Panel, Receptor Panel, etc.) Compound->Off_Target Toxicity Toxicity Assays (Neurotoxicity, Cardiotoxicity, etc.) Compound->Toxicity Potency Potency (IC50/EC50) On_Target->Potency Selectivity Selectivity Profile Off_Target->Selectivity Toxicity_Profile Toxicity Profile Toxicity->Toxicity_Profile Risk_Assessment Benefit-Risk Assessment Potency->Risk_Assessment Selectivity->Risk_Assessment Toxicity_Profile->Risk_Assessment

Caption: Workflow for assessing the cross-reactivity of a compound.

Conclusion

Based on the data from related vinca alkaloids, it is anticipated that this compound will demonstrate potent inhibition of tubulin polymerization and cytotoxicity against proliferating cancer cells. However, it is also likely to exhibit cross-reactivity with key off-target pathways, most notably leading to neurotoxicity and interactions with drug transporters like P-glycoprotein and metabolic enzymes such as CYP3A4. The potential for interactions with other receptors, as suggested by in silico studies for vinblastine, warrants further experimental investigation. A comprehensive in vitro profiling of this compound using the described assays is essential to fully characterize its selectivity and therapeutic potential.

References

A Comparative Guide to Catharanthus roseus Alkaloids: Unraveling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the prominent alkaloids isolated from Catharanthus roseus (Madagascar periwinkle), a plant renowned for its rich diversity of pharmacologically active compounds.[1] While the plant synthesizes over 130 terpenoid indole alkaloids, this guide will focus on the most extensively studied: the anticancer agents vinblastine and vincristine, and the antihypertensive compound ajmalicine.[2][3] A comparative analysis of (16R)-Dihydrositsirikine is intended; however, a comprehensive literature search yielded insufficient publicly available experimental data to facilitate a direct comparison of its biological activities with the other alkaloids discussed herein.

Overview of Key Alkaloids

Catharanthus roseus is a cornerstone in natural product-based drug discovery, primarily due to the potent anticancer properties of its bisindole alkaloids, vinblastine and vincristine.[1] These compounds, along with other monomeric indole alkaloids like ajmalicine, serpentine, catharanthine, and vindoline, contribute to the plant's diverse medicinal applications.[2][3]

Comparative Biological Activities

The primary therapeutic applications of the major Catharanthus roseus alkaloids differ significantly. Vinblastine and vincristine are renowned for their cytotoxic effects against various cancer cell lines, while ajmalicine is recognized for its vasodilatory and antihypertensive properties.

Anticancer Activity: Vinblastine and Vincristine

Vinblastine and vincristine exert their potent anticancer effects by interfering with microtubule dynamics, which are crucial for cell division.[4] They bind to tubulin, inhibiting the formation of the mitotic spindle, which ultimately leads to cell cycle arrest in the metaphase and programmed cell death (apoptosis) in rapidly dividing cancer cells.[4][5]

While both alkaloids share a similar mechanism of action, they exhibit differential activity against various types of tumors.[6] Vincristine is a key component in the treatment of acute lymphoblastic leukemia, Hodgkin's and non-Hodgkin's lymphomas, neuroblastoma, and various sarcomas.[6] Vinblastine is utilized in the management of Hodgkin's lymphoma, testicular cancer, and breast cancer, among others.[4][6]

Antihypertensive Activity: Ajmalicine

Ajmalicine, also known as raubasine, functions as a selective antagonist of α1-adrenergic receptors.[7] By blocking these receptors on vascular smooth muscle, it prevents vasoconstriction induced by catecholamines like norepinephrine, leading to vasodilation and a reduction in blood pressure.[7] It is used in the treatment of hypertension.[7]

Quantitative Data Summary

The following table summarizes available quantitative data on the biological activities of the major Catharanthus roseus alkaloids. It is important to note that experimental conditions can significantly influence these values.

AlkaloidBiological ActivityCell Line / ModelIC50 / Effective ConcentrationReference
Vinblastine AnticancerL1210 (Mouse Leukemia)4.0 nM (continuous exposure)[4]
AnticancerS49 (Mouse Lymphoma)3.5 nM (continuous exposure)[4]
AnticancerHeLa (Human Cervical Cancer)2.6 nM (continuous exposure)[4]
AnticancerHL-60 (Human Leukemia)5.3 nM (continuous exposure)[4]
Vincristine AnticancerL1210 (Mouse Leukemia)4.4 nM (continuous exposure)[4]
AnticancerS49 (Mouse Lymphoma)5.0 nM (continuous exposure)[4]
AnticancerHeLa (Human Cervical Cancer)1.4 nM (continuous exposure)[4]
AnticancerHL-60 (Human Leukemia)4.1 nM (continuous exposure)[4]
Ajmalicine α1-Adrenergic Receptor AntagonismNot SpecifiedBinding Affinity (Ki): 3.30 nMNot in search results

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the biological activities of Catharanthus roseus alkaloids.

Cell Proliferation and Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test alkaloids (e.g., vinblastine, vincristine) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Microtubule Assembly Assay

This in vitro assay measures the effect of compounds on the polymerization of tubulin into microtubules.

  • Tubulin Preparation: Purified tubulin is obtained from sources such as bovine brain.

  • Polymerization Induction: Tubulin polymerization is initiated by increasing the temperature to 37°C in the presence of GTP and a suitable buffer.

  • Treatment: The test alkaloids are added to the reaction mixture at various concentrations.

  • Monitoring Polymerization: The assembly of microtubules is monitored by measuring the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer.

  • Data Analysis: The rate and extent of microtubule polymerization in the presence of the test compounds are compared to a control (without the compound).

α1-Adrenergic Receptor Binding Assay

This assay determines the affinity of a compound for the α1-adrenergic receptor.

  • Membrane Preparation: Cell membranes expressing α1-adrenergic receptors are prepared from a suitable tissue or cell line.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand that specifically binds to the α1-adrenergic receptor (e.g., [3H]prazosin) in the presence of varying concentrations of the test compound (e.g., ajmalicine).

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visual representations of the mechanisms of action and experimental processes can aid in understanding the complex biological activities of these alkaloids.

Mechanism of Action: Vinca Alkaloids Vinca_Alkaloids Vinblastine / Vincristine Tubulin Tubulin Dimers Vinca_Alkaloids->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Vinca_Alkaloids->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Polymerization Mitotic_Spindle Mitotic Spindle Formation Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Disrupts Apoptosis Apoptosis (Cell Death) Metaphase_Arrest->Apoptosis Leads to

Caption: Mechanism of Action of Vinca Alkaloids.

Mechanism of Action: Ajmalicine Ajmalicine Ajmalicine Alpha1_Receptor α1-Adrenergic Receptor (on Vascular Smooth Muscle) Ajmalicine->Alpha1_Receptor Antagonizes (Blocks) Vasoconstriction Vasoconstriction Alpha1_Receptor->Vasoconstriction Activates Vasodilation Vasodilation Alpha1_Receptor->Vasodilation Inhibition leads to Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Binds to Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Leads to Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP Results in

Caption: Mechanism of Action of Ajmalicine.

Experimental Workflow: MTT Assay Start Seed Cancer Cells in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Alkaloids (Varying Concentrations) Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (3-4h) Add_MTT->Incubate3 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure Absorbance (570 nm) Add_Solubilizer->Measure Analyze Calculate % Viability & Determine IC50 Measure->Analyze

Caption: Experimental Workflow of the MTT Assay.

References

structural analogs of (16R)-Dihydrositsirikine and their activity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide comparing the biological activities of structural analogs of the indole alkaloid (16R)-Dihydrositsirikine is currently challenging to construct due to a lack of publicly available research that specifically details the synthesis and comparative activity of a series of its direct structural analogs.

This compound is a known natural product found in plants such as Catharanthus roseus. While the broader class of indole alkaloids has been extensively studied for its diverse biological activities, particularly anticancer properties, specific research focusing on the structure-activity relationship of a series of synthetic or isolated analogs of this compound is not readily found in the current scientific literature.

General Biological Activity of Related Indole Alkaloids

Indole alkaloids, as a class, are known to exhibit significant biological activities, including cytotoxic effects against various cancer cell lines. For instance, studies on alkaloids from plants like Alstonia macrophylla have shown that bisindole alkaloids (dimeric structures) often exhibit more pronounced cytotoxic activity compared to their monomeric counterparts. This suggests that the overall structure and complexity of the molecule play a crucial role in its biological function.

Hypothetical Comparison of Structural Analogs

In the absence of direct experimental data for this compound analogs, a hypothetical comparison can be conceptualized based on common strategies in medicinal chemistry for analog design. Structural modifications would likely target key positions on the dihydrositsirikine scaffold to explore their impact on activity.

Table 1: Hypothetical Comparison of this compound Analogs and Their Potential Cytotoxic Activity

CompoundModification from this compoundExpected Impact on Cytotoxicity (Hypothetical)
Analog A Modification of the ethyl group at C3Altered lipophilicity could affect cell membrane permeability and target interaction.
Analog B Substitution on the indole ringIntroduction of electron-withdrawing or donating groups could modulate electronic properties and binding affinity.
Analog C Modification of the ester group at C16Changes to this group could influence solubility and interaction with target enzymes or proteins.
Analog D Stereochemical inversion at key chiral centersAltered 3D conformation could significantly impact binding to specific biological targets.

Experimental Protocols for Activity Evaluation

The evaluation of the cytotoxic activity of novel indole alkaloids typically involves a series of standardized in vitro assays.

Cytotoxicity Assays (e.g., MTT or SRB Assay)
  • Cell Culture : Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media and conditions.

  • Compound Treatment : Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds.

  • Incubation : The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment :

    • MTT Assay : 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance is measured to determine cell viability.

    • SRB Assay : Sulforhodamine B (SRB) dye, which binds to cellular proteins, is used to quantify cell density.

  • Data Analysis : The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Experimental Workflow for Cytotoxicity Testing

G start Start: Prepare Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with this compound Analogs at Various Concentrations seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay measure Measure Absorbance assay->measure calculate Calculate IC50 Values measure->calculate compare Compare Cytotoxic Activity of Analogs calculate->compare end End compare->end

Caption: Workflow for determining the cytotoxic activity of structural analogs.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound are not well-documented, other cytotoxic indole alkaloids are known to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. The potential mechanism of action could involve the modulation of key signaling pathways that regulate cell proliferation and survival.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Cell Proliferation Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Analog This compound Analog Analog->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

A comprehensive comparison guide for the cannot be fully realized without dedicated research on the synthesis and biological evaluation of these specific compounds. The information provided here is based on general principles of medicinal chemistry and the known activities of the broader class of indole alkaloids. Further research is necessary to elucidate the specific structure-activity relationships and mechanisms of action for this particular subclass of natural products.

A Comparative Analysis of Extraction Methods for (16R)-Dihydrositsirikine from Catharanthus roseus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Isolation of a Promising Indole Alkaloid

(16R)-Dihydrositsirikine, a lesser-studied terpenoid indole alkaloid found in the medicinal plant Catharanthus roseus, presents a compound of interest for further pharmacological investigation. The efficiency of its extraction from the complex matrix of the plant material is a critical first step in its study and potential development. This guide provides a comparative overview of modern and conventional extraction techniques applicable to the isolation of this compound and related indole alkaloids from C. roseus.

While specific quantitative data for this compound is limited in publicly available literature, this guide leverages experimental data from the extraction of major analogous indole alkaloids from C. roseus, such as catharanthine and vindoline, to provide a comparative framework. The principles and relative efficiencies of these methods are expected to be broadly applicable to other minor alkaloids like this compound.

Comparative Performance of Extraction Methods

The selection of an appropriate extraction method is a trade-off between yield, selectivity, time, cost, and environmental impact. Modern techniques such as Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) are often favored for their efficiency and reduced solvent consumption compared to conventional methods like maceration and Soxhlet extraction.

Extraction MethodKey ParametersTypical Yield of Major Alkaloids (e.g., Catharanthine, Vindoline)Purity/SelectivityAdvantagesDisadvantages
Supercritical Fluid Extraction (SFE) Pressure: 200-400 bar; Temperature: 40-80°C; Modifier: 2-7 vol% Methanol; Time: 20-60 min[1]High recovery, potentially reaching 100% for some alkaloids under optimized conditions[1]High selectivity can be achieved by tuning parameters.[2]Environmentally friendly (uses CO2), tunable selectivity, mild operating temperatures.High initial equipment cost, may require a co-solvent for polar compounds.
Ultrasound-Assisted Extraction (UAE) Solvent: 0.1 M HCl or Ethanol; Time: 30-60 min; Power: Variable[3][4]Generally higher yields than maceration and heat reflux in shorter times.[4]Moderate, co-extraction of other compounds can occur.Reduced extraction time and solvent consumption, improved efficiency through cavitation.[4]Potential for degradation of thermolabile compounds at high power, scalability can be a challenge.
Microwave-Assisted Extraction (MAE) Solvent: Ethanol/Methanol; Power: 100-300 W; Time: 5-25 minGenerally more efficient than Soxhlet extraction.Moderate, dependent on solvent and matrix.Significant reduction in extraction time and solvent volume.Requires specialized equipment, potential for localized overheating.
Soxhlet Extraction Solvent: Dichloromethane; Time: ~16 hours[1]Can achieve high yields with prolonged extraction.Low, tends to co-extract a wide range of compounds.Simple setup, well-established method.Time-consuming, requires large volumes of organic solvents, potential for thermal degradation of compounds.
Maceration Solvent: Ethanol; Time: ~12 hoursLower yields compared to UAE and SFE.Low, significant co-extraction of impurities.Simple and low-cost.Inefficient, time-consuming, and requires large solvent volumes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of extraction experiments. Below are representative protocols for SFE, UAE, and a conventional solid-liquid extraction method.

Supercritical Fluid Extraction (SFE) Protocol
  • Sample Preparation: Dried and powdered leaves of Catharanthus roseus (e.g., 10 g) are loaded into the extraction vessel.

  • SFE System: A laboratory-scale SFE system is used.

  • Extraction Conditions:

    • Pressure: 250 bar[1]

    • Temperature: 80°C[1]

    • Supercritical Fluid: Carbon dioxide (CO₂)

    • Modifier: 6.6 vol% methanol in CO₂[1]

    • Flow Rate: 2 mL/min

    • Extraction Time: 40 minutes (dynamic)[1]

  • Fraction Collection: The extracted analytes are collected in a vial containing a small amount of solvent (e.g., methanol) by depressurizing the supercritical fluid through a restrictor.

  • Analysis: The collected extract is then analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the alkaloid content.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: 1.0 g of dried, powdered leaves of C. roseus is placed in a flask.

  • Solvent Addition: 100 mL of 0.1 M hydrochloric acid is added to the flask.[3]

  • Ultrasonication: The flask is placed in an ultrasonic bath and sonicated for 30 minutes.[3]

  • Centrifugation and Re-extraction: The mixture is centrifuged, and the supernatant is collected. The pellet is re-extracted with an additional 100 mL of 0.1 M HCl for another 30 minutes.[3]

  • Liquid-Liquid Extraction: The combined supernatants are filtered and then washed with a non-polar solvent like petroleum ether to remove chlorophyll and other lipophilic compounds.[3]

  • Analysis: The aqueous phase containing the protonated alkaloids is then basified and extracted with an organic solvent for subsequent HPLC analysis.

Conventional Solid-Liquid Extraction with Sonication
  • Sample Preparation: A specific amount of dried plant material is weighed.

  • Solvent System: A solution of 0.5 M sulfuric acid and methanol (3:1 v/v) is prepared.[1]

  • Extraction: The plant material is suspended in the solvent system and placed in an ultrasonic bath for 3 hours.[1]

  • Filtration and Purification: The extract is filtered, and the alkaloids are then partitioned into an organic solvent after adjusting the pH. Further purification may be required using techniques like column chromatography.

  • Analysis: The final extract is analyzed using HPLC.

Quantification of this compound

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a standard method for the quantification of indole alkaloids in C. roseus extracts.

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient elution is often employed, for instance, with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol.[5]

  • Detection: The DAD is set to monitor multiple wavelengths, typically around 220 nm and 280 nm for indole alkaloids.

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using a purified standard of the compound.

Visualizing the Process and Potential Biological Context

To aid in the conceptualization of the experimental workflow and the potential biological relevance of indole alkaloids, the following diagrams are provided.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification & Analysis plant_material C. roseus Plant Material sfe SFE plant_material->sfe Select Method uae UAE plant_material->uae Select Method mae MAE plant_material->mae Select Method conventional Conventional Methods plant_material->conventional Select Method crude_extract Crude Alkaloid Extract sfe->crude_extract uae->crude_extract mae->crude_extract conventional->crude_extract purification Chromatography crude_extract->purification hplc HPLC-DAD Analysis purification->hplc pure_compound This compound hplc->pure_compound

Caption: A generalized workflow for the extraction and analysis of this compound.

While the specific signaling pathways modulated by this compound are not yet elucidated, many indole alkaloids from C. roseus are known to exhibit neuroprotective and anti-inflammatory properties.[6][7] A plausible mechanism for their anti-inflammatory action involves the inhibition of pro-inflammatory signaling pathways.

Signaling_Pathway inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) inflammatory_stimulus->receptor nf_kb_pathway NF-κB Signaling Pathway receptor->nf_kb_pathway indole_alkaloid This compound (Hypothesized) indole_alkaloid->nf_kb_pathway Inhibition pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nf_kb_pathway->pro_inflammatory_cytokines inflammation Inflammatory Response pro_inflammatory_cytokines->inflammation

Caption: Hypothesized anti-inflammatory signaling pathway for indole alkaloids.

Conclusion

The extraction of this compound from Catharanthus roseus can be approached using a variety of techniques. Modern methods like SFE and UAE offer significant advantages in terms of efficiency and reduced environmental impact. The choice of method will ultimately depend on the specific research goals, available resources, and the desired scale of extraction. The protocols and comparative data presented in this guide, based on analogous major alkaloids, provide a solid foundation for researchers to develop and optimize their own extraction strategies for this promising natural product. Further research is warranted to elucidate the specific biological activities and signaling pathways of this compound to fully realize its therapeutic potential.

References

Unveiling the Therapeutic Potential of (16R)-Dihydrositsirikine: A Data-Driven Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(16R)-Dihydrositsirikine is a member of the sitsirikine class of indole alkaloids, which are structurally related to the well-known vinca alkaloids. While specific experimental data on the statistical analysis and biological activity of this compound is limited in publicly available scientific literature, this guide provides a comparative analysis based on the broader class of vinca alkaloids. This family of compounds, isolated from the Madagascar periwinkle (Catharanthus roseus), includes potent anti-cancer agents such as vincristine and vinblastine. This guide will delve into the established mechanisms of action, present available quantitative data for representative vinca alkaloids, detail relevant experimental protocols, and visualize the key signaling pathways involved in their therapeutic effects.

Comparative Performance of Vinca Alkaloids

Vinca alkaloids exert their cytotoxic effects primarily by interfering with microtubule dynamics, a critical component of the cellular cytoskeleton involved in mitosis, intracellular transport, and cell signaling. This disruption leads to cell cycle arrest and subsequent apoptosis (programmed cell death). While specific data for this compound is not available, the following table summarizes the cytotoxic activity of the well-characterized vinca alkaloid, vincristine, against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Vincristine Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (Concentration for 50% Inhibition)Reference
CEMHuman Lymphoblastoid Leukemia~10⁻⁸ M to 10⁻⁷ M (for 50% reduction in cell growth)[1]
L1210Murine Leukemia~10⁻⁷ M (for 50% cell kill after 1-3 hr exposure)[1]
5637Human Bladder Carcinoma (TCC)40 µg/ml (increased cytotoxicity with conferone)[2]
BCL1Mouse LymphomaIncreased caspase activity at 5 µg/mL[3]
CLLChronic Lymphocytic Leukemia~25-fold more selective for leukemic vs. normal lymphocytes[4]

Note: The cytotoxicity of vinca alkaloids can vary significantly depending on the cell line, exposure time, and assay conditions.

Key Signaling Pathways in Vinca Alkaloid-Induced Apoptosis

The induction of apoptosis by vinca alkaloids is a complex process involving multiple signaling pathways. Disruption of microtubule dynamics triggers a cascade of events that ultimately lead to cell death. The primary pathways implicated include the activation of c-Jun N-terminal kinase (JNK) and the NF-κB/IκB signaling pathway, as well as the intrinsic mitochondrial pathway of apoptosis.[5][6][7]

Vinca_Alkaloid_Apoptosis_Pathway Vinca_Alkaloid Vinca Alkaloid (e.g., Vincristine) Microtubule_Disruption Microtubule Dynamics Disruption Vinca_Alkaloid->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest ROS_Generation ROS Generation Mitotic_Arrest->ROS_Generation IKK_Activation IKK Activation Mitotic_Arrest->IKK_Activation JNK_Activation JNK Activation ROS_Generation->JNK_Activation Mcl1_Downregulation Mcl-1 Downregulation JNK_Activation->Mcl1_Downregulation DNA_Damage DNA Damage JNK_Activation->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction (Loss of ΔΨm) Mcl1_Downregulation->Mitochondrial_Dysfunction DNA_Damage->Mitochondrial_Dysfunction IkBa_Degradation IκBα Degradation IKK_Activation->IkBa_Degradation NFkB_Activation NF-κB Activation IkBa_Degradation->NFkB_Activation Apoptosis Apoptosis NFkB_Activation->Apoptosis Caspase9_Activation Caspase-9 Activation Mitochondrial_Dysfunction->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Caspase3_Activation->Apoptosis

Caption: Generalized signaling pathway of Vinca Alkaloid-induced apoptosis.

Experimental Methodologies

To assess the biological activity of compounds like this compound and compare them to other vinca alkaloids, standardized experimental protocols are essential. The following outlines a typical workflow for evaluating the cytotoxic and cell cycle effects of a test compound.

Experimental_Workflow Start Start: Test Compound (e.g., this compound) Cell_Culture 1. Cancer Cell Line Culture Start->Cell_Culture Compound_Treatment 2. Treatment with Test Compound Cell_Culture->Compound_Treatment MTT_Assay 3a. Cytotoxicity Assessment (MTT Assay) Compound_Treatment->MTT_Assay Flow_Cytometry 3b. Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Flow_Cytometry IC50_Determination 4a. IC50 Value Determination MTT_Assay->IC50_Determination Cell_Cycle_Distribution 4b. Cell Cycle Phase Distribution Analysis Flow_Cytometry->Cell_Cycle_Distribution Data_Analysis 5. Statistical Analysis & Comparison IC50_Determination->Data_Analysis Cell_Cycle_Distribution->Data_Analysis End End: Comparative Efficacy Profile Data_Analysis->End

Caption: A typical experimental workflow for in vitro evaluation.

Key Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

2. Propidium Iodide (PI) Staining for Cell Cycle Analysis

Flow cytometry with PI staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Culture cells in the presence of the test compound at a concentration around its IC50 value for a defined period (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

While direct experimental data on this compound remains elusive, the extensive research on the broader class of vinca alkaloids provides a strong foundation for understanding its potential biological activities. The established anti-cancer properties of vinca alkaloids, mediated through the disruption of microtubule dynamics and induction of apoptosis, suggest that this compound and other sitsirikine derivatives may hold similar therapeutic promise.

Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. This would involve conducting cytotoxicity assays across a panel of cancer cell lines, elucidating its specific mechanism of action, and identifying the precise signaling pathways it modulates. Such data would be crucial for a direct comparative analysis and for determining the potential of this compound as a novel therapeutic agent.

References

Comparative Analysis of Dihydropyridine Derivatives: A Surrogate for (16R)-Dihydrositsirikine Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides a comparative analysis of the biological activities of several dihydropyridine (DHP) derivatives, serving as a surrogate for (16R)-Dihydrositsirikine, for which peer-reviewed pharmacological data is not currently available in the public domain. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction: Initial literature searches for peer-reviewed studies on the specific compound this compound did not yield sufficient pharmacological data to construct a comparative guide. However, the broader class of dihydropyridines, to which it belongs, has been extensively studied. This guide, therefore, focuses on representative dihydropyridine derivatives to illustrate the type of comparative analysis that would be valuable for this compound, should data become available. The following sections present quantitative data on the antimicrobial and cytotoxic activities of various DHP derivatives, detailed experimental protocols, and a conceptual workflow for screening such compounds.

Quantitative Comparison of Biological Activities

The following tables summarize the in vitro biological activities of selected dihydropyridine and dihydropyrimidinone derivatives from peer-reviewed studies.

Table 1: Antimicrobial Activity of Dihydropyrimidinone Analogues
CompoundGram-Positive BacteriaGram-Negative Bacteria
Minimum Inhibitory Concentration (MIC) in µg/mL Minimum Inhibitory Concentration (MIC) in µg/mL
Analogue 1 0.16 - 8023.2 - 80
Analogue 2 0.16 - 8023.2 - 80
Analogue 3 0.16 - 8023.2 - 80

Data extracted from a study on dihydropyrimidinones against multiresistant bacteria. The study demonstrated that these compounds exhibited bactericidal activity against Gram-positive cocci.[1]

Table 2: Antimicrobial Activity of Novel 3,4-dihydropyrimidine-2(1H)-one Derivatives
Compound IDEscherichia coli (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)Staphylococcus aureus (MIC µg/mL)Aspergillus niger (MIC µg/mL)Candida albicans (MIC µg/mL)
C6 326464>6432
C22 3232>643232

This study evaluated thirty-six novel dihydropyrimidine derivatives, with compounds C6 and C22 showing a broad spectrum of activity. Significant inhibitory activity was observed against the tested pathogenic bacteria and fungi.[2]

Table 3: Cytotoxic Activity of 1,4-Dihydropyridine Derivatives Against Human Cancer Cell Lines
Compound IDMCF-7 (IC₅₀ µM)LS180 (IC₅₀ µM)MOLT-4 (IC₅₀ µM)
7a 29.7 ± 4.717.4 ± 2.0> 50
7d 28.5 ± 3.5> 50> 50

This study assessed a series of 1,4-dihydropyridine derivatives for their cytotoxic effects. The compounds were found to be more potent against MOLT-4 cells.[3][4]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then used to inoculate a Mueller-Hinton broth, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The final volume in each well is typically 100 µL. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, LS180, MOLT-4) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with no compound is also included. The plates are then incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are incubated for another 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Visualizations

Experimental_Workflow_for_Antimicrobial_Screening cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Mechanism of Action Studies Compound Dihydropyridine Derivatives MIC_Assay MIC Determination (Broth Microdilution) Compound->MIC_Assay Actives Actives MIC_Assay->Actives Active Compounds? MBC_Assay MBC Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) MBC_Assay->Cytotoxicity_Assay Lead_Selection Lead_Selection Cytotoxicity_Assay->Lead_Selection Favorable Therapeutic Index? MOA_Studies Target Identification, Pathway Analysis Lead_Optimization Lead_Optimization MOA_Studies->Lead_Optimization Lead Optimization Actives->MBC_Assay Yes Inactives Inactive Actives->Inactives No Lead_Selection->MOA_Studies Yes Discard Discard Lead_Selection->Discard No

References

Comparative Biological Potency of Vinca Alkaloids in Tubulin Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for the Evaluation of Novel Compounds such as (16R)-Dihydrositsirikine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological potency of established vinca alkaloids, which serve as a benchmark for evaluating the activity of novel compounds like this compound. While specific experimental data on the biological potency of this compound is not currently available in the public domain, this document outlines the standard methodologies and presents reference data for key comparator compounds, namely vincristine and vinblastine. These compounds are well-characterized inhibitors of tubulin polymerization, a critical mechanism in cancer chemotherapy.

The primary mechanism of action for vinca alkaloids involves their interaction with tubulin, the protein subunit of microtubules. By binding to tubulin, these agents disrupt the assembly of microtubules, which are essential for various cellular processes, including mitotic spindle formation, cell division, and intracellular transport.[1][2][3] This disruption leads to cell cycle arrest in the M-phase and subsequent apoptosis (programmed cell death).[2]

Quantitative Comparison of Standard Vinca Alkaloids

The potency of vinca alkaloids is typically quantified by their ability to inhibit tubulin polymerization. The following table summarizes the inhibitory constants (Ki) for vincristine and vinblastine in inhibiting tubulin addition at the assembly ends of microtubules.

Compound Inhibitory Constant (Ki) (µM)
Vincristine0.085 ± 0.013
Vinblastine0.178 ± 0.025
Data sourced from in vitro studies on bovine brain microtubules.[4]

Experimental Protocols

To determine the biological potency of a test compound such as this compound and compare it to these standards, a tubulin polymerization inhibition assay is the gold-standard method.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in turbidity as purified tubulin polymerizes into microtubules. Inhibitors of this process will reduce the rate and extent of the turbidity increase.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (1 mM final concentration)

  • Glycerol (optional, as a polymerization enhancer)

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Standard compounds (Vincristine, Vinblastine)

  • Positive control for inhibition (e.g., Nocodazole or Colchicine)

  • Vehicle control (e.g., DMSO)

  • 96-well microplates (clear bottom)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents: Thaw purified tubulin on ice. Prepare the complete Tubulin Polymerization Buffer and keep it on ice. Prepare stock solutions of the test and standard compounds.

  • Assay Setup: Pre-warm the microplate reader to 37°C. Add the test compound, standard compounds, and controls to the wells of the 96-well plate. The final solvent concentration should be kept constant across all wells (typically ≤1%).

  • Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution containing GTP to each well.

  • Data Acquisition: Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes.[5]

  • Data Analysis: Plot the absorbance at 340 nm against time. The rate of polymerization can be determined from the slope of the linear phase of the polymerization curve. The extent of polymerization is represented by the plateau of the curve. To determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in polymerization), plot the percentage of inhibition of the polymerization rate or extent against the logarithm of the inhibitor concentration.[5]

Visualizing the Mechanism and Workflow

Signaling Pathway of Vinca Alkaloid-Induced Apoptosis

Vinca alkaloids disrupt microtubule dynamics, leading to mitotic arrest and subsequent activation of the apoptotic cascade.

Vinca_Alkaloid Vinca Alkaloid (this compound) Tubulin αβ-Tubulin Dimers Vinca_Alkaloid->Tubulin Binds to Microtubule_Disruption Microtubule Dynamics Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers

Caption: Mechanism of Vinca Alkaloid Action.

Experimental Workflow for Tubulin Polymerization Assay

The following diagram outlines the key steps in the in vitro tubulin polymerization assay.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Tubulin, Buffers, Compounds) Plate_Setup Add Compounds to 96-Well Plate Reagent_Prep->Plate_Setup Initiate Initiate Polymerization (Add Tubulin-GTP Mix) Plate_Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Measure Measure Absorbance (340 nm) Every Minute Incubate->Measure Plot_Data Plot Absorbance vs. Time Measure->Plot_Data Calculate_IC50 Calculate % Inhibition and Determine IC50 Plot_Data->Calculate_IC50

Caption: Tubulin Polymerization Assay Workflow.

References

Safety Operating Guide

Proper Disposal Procedures for (16R)-Dihydrositsirikine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(16R)-Dihydrositsirikine, a natural indole alkaloid found in Catharanthus roseus, requires careful management in a laboratory setting.[3][][5] The following guide provides essential safety information and a general procedural framework for its proper disposal.

Compound Data Summary

For quick reference, the table below summarizes key information for this compound.

PropertyValueSource
Chemical Name This compound[6]
Synonyms 19,20-Dihydroisositsirikine, 18,19-Dihydro-16(R)-sitsirikine[3][7]
CAS Number 6519-26-2[][6][8]
Molecular Formula C₂₁H₂₈N₂O₃[][6][7]
Molecular Weight 356.47 g/mol [6][7][8]
Appearance Powder[]
Chemical Class Indole Alkaloid[3][5]
Storage 2-8°C Refrigerator; Store at room temperature in continental US[3][6]

Disposal Protocol: A Step-by-Step Guide

The overriding principle for managing laboratory waste is that no activity should begin until a plan for disposal has been formulated.[9] For a compound with unknown specific hazards like this compound, the following protocol, based on standard practices for novel or uncharacterized chemicals, should be implemented.

1. Personal Protective Equipment (PPE) Before handling the compound for disposal, ensure appropriate PPE is worn. This includes, at a minimum:

  • Safety goggles (or safety glasses with side shields)

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • A lab coat

2. Waste Segregation and Containment

  • Treat as Hazardous: Assume the compound is hazardous.[1]

  • Segregate Waste: Do not mix this compound waste with other waste streams.[2] It should be collected in its own designated waste container.

  • Use Compatible Containers: Collect the waste in a chemically compatible, leak-proof container with a secure screw cap.[1] Ensure the container is in good condition.

  • Leave Headroom: Do not fill the container to the brim. Leave at least one inch of headspace to allow for potential expansion.[1]

3. Labeling Proper labeling is critical for safe disposal.

  • Immediate Labeling: As soon as waste is generated, label the container clearly.[1]

  • Content Identification: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a list of all components and their estimated percentages if it is a solution.[1]

  • Date of Generation: Include the date the waste was first added to the container.

4. Temporary Storage

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • Safe Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[1]

5. Arrange for Disposal

  • Contact EHS: Do not attempt to dispose of the chemical down the sink or in regular trash.[10] Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for chemical waste management to request a hazardous waste pickup.[1][11]

  • Provide Information: Be prepared to provide all available information about the compound, including its name, quantity, and the process that generated the waste.[1]

  • Follow Institutional Procedures: Adhere strictly to the procedures and timelines provided by your EHS department for waste removal.[1]

6. Record Keeping

  • Maintain Logs: Keep a detailed log of the waste generated, including the chemical name, quantity, and date of generation. This is a crucial component of good laboratory practice and regulatory compliance.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Pickup cluster_disposal Final Disposal start Start: Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Treat as Hazardous ppe->segregate container Use Compatible, Labeled, Leak-Proof Container segregate->container label_waste Label: 'Hazardous Waste', Chemical Name, Date container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs record Maintain Waste Log contact_ehs->record ehs_disposal EHS Collects and Manages Final Disposal contact_ehs->ehs_disposal end End: Disposal Complete ehs_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Guidance for (16R)-Dihydrositsirikine

Author: BenchChem Technical Support Team. Date: December 2025

In the absence of a specific Safety Data Sheet (SDS) for (16R)-Dihydrositsirikine, this compound, an alkaloid isolated from Catharanthus roseus, should be handled with a high degree of caution as its toxicological properties have not been thoroughly investigated.[1][] Researchers and drug development professionals should treat this substance as potentially hazardous and adhere to stringent safety protocols to minimize exposure. The following guidance provides essential safety and logistical information for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to ensure personal safety. The recommended level of protection depends on the nature of the work being performed and the potential for exposure. For a compound with unknown hazards, a conservative approach is warranted.

Operation Recommended Personal Protective Equipment (PPE)
Weighing and Handling of Solid Powder Primary: Chemical-resistant gloves (e.g., Nitrile rubber), safety glasses with side shields or goggles, and a lab coat. Secondary: For larger quantities or if aerosolization is possible, use a chemical fume hood and consider respiratory protection (e.g., N95 respirator or higher).
Preparation of Solutions Chemical-resistant gloves, safety goggles, and a lab coat. All work should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or aerosols.[3]
General Laboratory Use Standard laboratory PPE including a lab coat, safety glasses, and chemical-resistant gloves should be worn at all times.
Spill Cleanup Chemical-resistant gloves, safety goggles, disposable coveralls, and appropriate respiratory protection. For significant spills, a self-contained breathing apparatus (SCBA) may be necessary.
Waste Disposal Chemical-resistant gloves, safety glasses, and a lab coat.

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Engineering Controls: All work involving the solid form of this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] Ensure the fume hood has adequate airflow.

  • Personal Hygiene: Avoid all direct contact with the compound.[4] Do not eat, drink, or smoke in the laboratory.[3][4] Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[1][4]

  • Contamination Prevention: Use dedicated lab equipment (spatulas, glassware, etc.) when handling the compound. If dedicated equipment is not feasible, thoroughly decontaminate all equipment after use.

  • First Aid:

    • If Inhaled: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]

    • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing.[3][4] If irritation persists, seek medical advice.[1][3]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][3]

    • If Swallowed: Do NOT induce vomiting.[3] Rinse mouth with water and seek immediate medical attention.[1][3]

Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, should be collected in a clearly labeled, sealed container.

  • Waste Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains or the environment.[1] Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

Logical Workflow for Handling Chemicals with Unknown Hazards

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_ppe PPE Selection & Handling cluster_disposal Disposal Phase A Identify Compound: This compound B Search for Safety Data Sheet (SDS) A->B C SDS Found? B->C D Review Specific SDS Recommendations C->D Yes E Treat as Potentially Hazardous Substance C->E No F Assess Risk of Exposure (e.g., weighing, solution prep) D->F E->F G Select Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) F->G H Perform Work in Designated Area (Chemical Fume Hood) G->H I Segregate Contaminated Waste H->I J Label Waste Container Clearly I->J K Consult EHS for Disposal Procedures J->K L Dispose According to Regulations K->L

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.